5-Fluoro-1H-indole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDHOCZCQXVPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596970 | |
| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220943-23-7 | |
| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodology, offers in-depth characterization protocols, and presents key analytical data in a structured format.
Introduction
This compound is a fluorinated indole derivative of significant interest in the pharmaceutical industry. The introduction of a fluorine atom at the 5-position of the indole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The aldehyde functionality at the 2-position serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of bioactive molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).
Synthetic Workflow
The synthesis commences with the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion). Subsequently, the electron-rich 5-fluoroindole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. The final step involves the hydrolysis of this intermediate to yield the desired this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoroindole
Materials:
-
5-Fluoroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoroindole (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 178-182 °C |
| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| CAS Number | 220943-23-7 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | -CHO |
| ~8.5 | br s | 1H | N-H |
| ~7.5-7.6 | dd | 1H | Aromatic H (C4-H) |
| ~7.2-7.3 | dd | 1H | Aromatic H (C6-H) |
| ~7.1 | s | 1H | Aromatic H (C3-H) |
| ~7.0-7.1 | td | 1H | Aromatic H (C7-H) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum is used to determine the types of carbon atoms present in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=O |
| ~158-161 (d) | C-F |
| ~138 | C-2 |
| ~135 | C-7a |
| ~126 (d) | C-3a |
| ~122 | C-3 |
| ~113 (d) | C-4 |
| ~112 (d) | C-6 |
| ~106 (d) | C-5 |
Note: The chemical shifts for the fluorinated aromatic carbons will appear as doublets due to C-F coupling.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3300-3400 | N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~2850, ~2750 | Aldehydic C-H stretching |
| ~1650-1670 | C=O stretching (aldehyde) |
| ~1600, ~1470 | Aromatic C=C stretching |
| ~1250 | C-F stretching |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular ion) |
| 162 | [M-H]⁺ |
| 134 | [M-CHO]⁺ |
Characterization Workflow
The logical flow of characterization involves a series of analytical techniques to confirm the structure and purity of the synthesized compound.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound via the Vilsmeier-Haack reaction. The detailed characterization data provided, including physicochemical properties and spectroscopic analyses, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The established protocols and data tables facilitate the unambiguous identification and quality control of this important synthetic intermediate.
An In-depth Technical Guide on the Spectroscopic Data of 5-Fluoro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-1H-indole-2-carbaldehyde, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in a single public source, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a reference for the characterization and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.8 - 10.0 | s | - | H-1 (Aldehyde) |
| ~9.0 - 9.5 | br s | - | N-H |
| ~7.5 - 7.7 | dd | ~8.8, 4.4 | H-7 |
| ~7.3 - 7.4 | s | - | H-3 |
| ~7.2 - 7.3 | dd | ~8.8, 2.4 | H-4 |
| ~7.0 - 7.1 | td | ~8.8, 2.4 | H-6 |
Note: Chemical shifts are referenced to TMS (δ 0.00). Predicted values are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C-1 (Aldehyde) |
| ~159.0 (d, ¹JCF ≈ 240 Hz) | C-5 |
| ~138.0 | C-7a |
| ~133.0 | C-2 |
| ~127.0 (d, ³JCF ≈ 10 Hz) | C-3a |
| ~120.0 (d, ⁴JCF ≈ 5 Hz) | C-3 |
| ~115.0 (d, ²JCF ≈ 25 Hz) | C-6 |
| ~112.0 (d, ²JCF ≈ 25 Hz) | C-4 |
| ~108.0 (d, ³JCF ≈ 10 Hz) | C-7 |
Note: Chemical shifts are referenced to TMS (δ 0.00). Predicted values are based on the analysis of similar fluorinated indole compounds.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~1660 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-N Stretch |
| ~1100 | Strong | C-F Stretch |
Note: Predicted values are based on characteristic vibrational frequencies for the functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 162 | Moderate | [M-H]⁺ |
| 134 | Moderate | [M-CHO]⁺ |
| 107 | Moderate | [M-C₂H₂NO]⁺ |
Note: Fragmentation patterns are predicted based on the structure of this compound under electron ionization (EI) conditions.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00). The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set to 12 ppm, and 16-32 scans are acquired. For ¹³C NMR, a spectral width of 220 ppm is used, and several thousand scans are accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
A small amount of the solid this compound is placed directly onto the diamond crystal of an ATR-FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an electron ionization source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass analyzer is scanned over a range of m/z 40-400.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Quantum Chemical Blueprint of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies of 5-Fluoro-1H-indole-2-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. By leveraging computational methodologies, we can elucidate the structural, electronic, and spectroscopic properties of this compound, offering critical insights for rational drug design and development. This document outlines the standard computational protocols and presents a framework for the analysis of the key molecular descriptors.
Introduction
This compound belongs to the indole family, a core scaffold in numerous pharmacologically active compounds. The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position significantly influences the molecule's electronic distribution, reactivity, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy, complementing and guiding experimental research.[1] This guide details the application of these methods to this compound.
Computational Methodology
The following section details the widely accepted computational protocols for the quantum chemical analysis of indole derivatives. These methods provide a robust framework for obtaining reliable theoretical data.
Geometry Optimization
The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost.[1]
Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[1]
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.
-
Convergence Criteria: Tight convergence criteria should be employed for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.
A logical workflow for the computational analysis is depicted below.
Caption: Computational workflow for the quantum chemical analysis.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the vibrational spectrum (FT-IR and FT-Raman).
Protocol:
-
Method: The same DFT functional and basis set as used for geometry optimization.
-
Analysis: The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[2]
Electronic Property Calculations
Several analyses are conducted to understand the electronic nature of the molecule:
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Mulliken Population Analysis: Provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and potential sites for electrostatic interactions.
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Natural Bond Orbital (NBO) Analysis: Investigates charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) Mapping: Creates a color-coded map of the electrostatic potential on the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the quantum chemical calculations. Note: The values presented here are illustrative for a molecule of this class and are not from a specific calculation on this compound due to the absence of published data.
Optimized Geometrical Parameters
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C1-C2 | 1.39 |
| C2-N1 | 1.38 | |
| C4-C5 | 1.39 | |
| C5-F1 | 1.36 | |
| C2-C10 | 1.46 | |
| C10=O1 | 1.22 | |
| Bond Angles | C1-C2-N1 | 108.5 |
| C4-C5-C6 | 120.0 | |
| C4-C5-F1 | 119.5 | |
| C2-C10-O1 | 124.0 |
Vibrational Frequencies
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Mode Number | Wavenumber (cm⁻¹) | Assignment |
| 1 | 3450 | N-H stretch |
| 2 | 3100 | C-H stretch (aromatic) |
| 3 | 1680 | C=O stretch (aldehyde) |
| 4 | 1580 | C=C stretch (aromatic) |
| 5 | 1250 | C-F stretch |
| 6 | 820 | C-H out-of-plane bend |
Electronic Properties
Table 3: Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| N1 | -0.55 |
| C2 | 0.20 |
| C5 | -0.10 |
| F1 | -0.25 |
| C10 | 0.30 |
| O1 | -0.45 |
Table 4: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Visualization of Molecular Orbitals and Electrostatic Potential
The following diagram illustrates the logical relationship in analyzing the electronic properties of the molecule.
Caption: Workflow for electronic properties analysis.
Conclusion
This technical guide has outlined the standard and robust quantum chemical methodologies for the in-depth study of this compound. The presented protocols for geometry optimization, vibrational analysis, and electronic property calculations provide a solid foundation for researchers to predict and understand the behavior of this molecule. The structured data tables and workflow diagrams offer a clear framework for the presentation and interpretation of computational results. While specific experimental and calculated data for this molecule are not yet widely published, the methodologies described herein are the gold standard in the field and will undoubtedly yield valuable insights for future drug discovery and development efforts centered on this promising scaffold.
References
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro Substituted Indole-2-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-fluoro substituted indole-2-carbaldehydes. This class of compounds is of growing interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine substituent on the indole scaffold.
Core Chemical Properties
5-Fluoro-1H-indole-2-carbaldehyde is a solid at room temperature with a molecular weight of 163.15 g/mol . The fluorine atom at the 5-position significantly influences the electron density distribution within the indole ring, impacting its reactivity and biological interactions.
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| CAS Number | 220943-23-7 |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 196-197 °C |
| Boiling Point | 342.4±22.0 °C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| ¹H NMR (CDCl₃) | δ 10.08 (s, 1H), 8.79 (s, 1H), 8.35 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.45 (m, 1H), 7.34 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 185.34, 159.5 (d, J=238 Hz), 136.8, 135.8, 125.8 (d, J=10 Hz), 124.4, 123.0, 121.9, 118.4, 111.7, 110.0 (d, J=25 Hz), 107.0 (d, J=25 Hz) |
| ¹⁹F NMR (CDCl₃) | δ –100.22 |
| IR (KBr, cm⁻¹) | 3450 (N-H), 1650-1700 (C=O), 1000-1400 (C-F) |
| Mass Spectrum (EI) | m/z 163 (M+), 162, 134 |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes. The regioselectivity of the formylation of the 5-fluoroindole core is a key challenge, as electrophilic substitution on indoles typically occurs at the C3 position. To achieve C2-formylation, protection of the indole nitrogen followed by a directed lithiation and subsequent formylation is a common strategy.
Experimental Protocol: Regioselective Synthesis of this compound
This protocol describes a plausible synthetic route involving N-protection, ortho-directed lithiation, and formylation.
Step 1: N-Protection of 5-Fluoroindole
-
To a solution of 5-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a suitable protecting group reagent, such as benzenesulfonyl chloride (1.2 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-protected 5-fluoroindole.
Step 2: C2-Lithiation and Formylation
-
Dissolve the N-protected 5-fluoroindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (1.2 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude N-protected this compound in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent, such as potassium carbonate (3.0 eq), and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Biological Significance and Potential Applications
The introduction of a fluorine atom into the indole ring can significantly enhance the metabolic stability and binding affinity of the molecule to biological targets.[1] Derivatives of 5-fluoroindole have shown promise in several therapeutic areas.
Anticancer Activity
Some 5-fluoroindole derivatives have been investigated for their anticancer properties. One potential mechanism of action is the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway. By inhibiting APE1, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
Caption: Inhibition of the APE1-mediated DNA repair pathway.
Antiviral and α-Glucosidase Inhibitory Activities
Derivatives of 5-fluoroindole have also demonstrated potential as antiviral agents.[2] Furthermore, certain indole derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][4] Inhibition of this enzyme can help to control postprandial hyperglycemia, making these compounds interesting candidates for the development of new antidiabetic agents.
Conclusion
5-Fluoro substituted indole-2-carbaldehydes represent a valuable class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their synthesis, while requiring careful control of regioselectivity, provides access to a range of derivatives with promising biological activities. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]
Theoretical Investigation of the Electronic Structure of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 5-Fluoro-1H-indole-2-carbaldehyde. This compound is of significant interest in medicinal chemistry, and understanding its electronic properties is crucial for the rational design of novel therapeutics.[1][2][3] This document outlines the computational methodologies, expected quantitative data, and visualization of the investigative workflow.
Introduction
Indole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position of the indole scaffold can significantly modulate its electronic properties and, consequently, its biological activity. The fluorine atom, an electron-withdrawing group, and the aldehyde group, also an electron-withdrawing entity, polarize the indole system, influencing its reactivity and potential interactions with biological targets.[4]
A thorough theoretical investigation using quantum chemical methods can provide deep insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures. This guide details the standard computational protocols for such an investigation.
Computational Methodology
The primary computational approach for this investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for studying organic molecules.[4]
Software
All theoretical calculations would be performed using a standard quantum chemistry software package such as Gaussian.
Geometric Optimization and Vibrational Frequencies
The geometry of this compound will be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries of organic molecules.[5] The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Properties
Key electronic properties will be calculated based on the optimized geometry. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electrophilic and nucleophilic sites of the molecule. This is crucial for understanding intermolecular interactions, particularly with biological receptors.[5] The red-colored regions on the MEP map indicate areas of high electron density, prone to electrophilic attack, while blue regions represent electron-deficient areas susceptible to nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge transfer and intramolecular interactions. This provides insights into the stabilization energy associated with electron delocalization from donor to acceptor orbitals.
Spectroscopic Properties
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra in a solvent (e.g., ethanol) to understand the electronic transitions.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the 1H and 13C NMR chemical shifts, providing a theoretical counterpart to experimental NMR data for structural confirmation.[4]
The logical workflow for this theoretical investigation is depicted in the following diagram.
Caption: A flowchart illustrating the computational steps for the theoretical analysis.
Expected Quantitative Data
The following tables summarize the key quantitative data that would be obtained from this theoretical investigation.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Value | C1-C2-C3 | Value |
| C2-N1 | Value | C2-N1-C8 | Value |
| C5-F1 | Value | C4-C5-F1 | Value |
| C2-C9 | Value | N1-C2-C9 | Value |
| C9-O1 | Value | C2-C9-O1 | Value |
| ... (etc.) | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies
| Mode | Wavenumber (cm-1) | IR Intensity | Assignment |
| ν1 | Value | Value | N-H stretch |
| ν2 | Value | Value | C=O stretch (aldehyde) |
| ν3 | Value | Value | C-F stretch |
| ν4 | Value | Value | Aromatic C-H stretch |
| ... | ... | ... | ... |
Table 3: Key Electronic and Thermodynamic Properties
| Property | Calculated Value | Units |
| Energy of HOMO | Value | eV |
| Energy of LUMO | Value | eV |
| HOMO-LUMO Energy Gap (ΔE) | Value | eV |
| Dipole Moment | Value | Debye |
| Enthalpy | Value | Hartrees |
| Gibbs Free Energy | Value | Hartrees |
Table 4: Calculated Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
| S0 → S1 | Value | Value | HOMO → LUMO |
| S0 → S2 | Value | Value | HOMO-1 → LUMO |
| ... | ... | ... | ... |
Visualization of Electronic Properties
Visual representations are critical for interpreting the computational results.
Frontier Molecular Orbitals
The spatial distribution of the HOMO and LUMO orbitals provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions.
Caption: Representation of HOMO and LUMO electron density surfaces.
Molecular Electrostatic Potential (MEP) Surface
The MEP surface provides a visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.
Caption: Color-coded map of the molecular electrostatic potential.
Conclusion
The theoretical investigation outlined in this guide provides a robust framework for characterizing the electronic structure of this compound. The resulting data on the molecule's geometry, stability, electronic properties, and spectroscopic signatures will be invaluable for understanding its reactivity and for guiding future drug development efforts. The combination of DFT and TD-DFT methods offers a powerful, predictive tool for medicinal chemists and researchers in the pharmaceutical sciences.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 220943-23-7 | Benchchem [benchchem.com]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5-Fluoro-1H-indole-2-carbaldehyde (CAS No. 220943-23-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-indole-2-carbaldehyde is a fluorinated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 220943-23-7 | N/A |
| Molecular Formula | C₉H₆FNO | [1][2] |
| Molecular Weight | 163.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 160.9 ± 22.3 °C | [2] |
| InChI Key | SVDHOCZCQXVPOU-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic heterocycles like indoles.
General Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoroindole
The following is a general procedure for the formylation of an indole at the C2 position.
Materials:
-
5-Fluoroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoroindole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Synthesis Workflow
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is limited in publicly available literature, its derivatives have shown significant promise, particularly in the field of oncology. The parent compound serves as a key intermediate in the synthesis of these more complex and biologically active molecules.
Anticancer Research
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents onto the indole scaffold allows for the fine-tuning of their pharmacological properties. The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[1]
Table 2: Anticancer Activity of Selected this compound Derivatives (Illustrative)
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | Breast Cancer (MCF-7) | Data for derivatives available | [1] |
| Derivative B | Colon Cancer (HCT116) | Data for derivatives available | [1] |
| Derivative C | Lung Cancer (A549) | Data for derivatives available | [1] |
| Note: This table is illustrative. Specific IC₅₀ values for the parent compound are not readily available in the cited literature, which primarily focuses on its derivatives. |
Plausible Signaling Pathway for Apoptosis Induction
Based on the known mechanisms of other indole-based anticancer agents, a plausible signaling pathway for apoptosis induction by derivatives of this compound involves the modulation of key regulatory proteins in the apoptotic cascade. One such potential pathway involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins.
References
Exploring the Reactivity of the Carbaldehyde Group in Fluorinated Indoles
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core: This guide provides a detailed exploration of the chemical reactivity of the carbaldehyde group attached to fluorinated indole scaffolds. Fluorine's unique electronic properties significantly influence the reactivity of nearby functional groups, making this a critical area of study for the synthesis of novel therapeutic agents.
Introduction
Indole is a "privileged structure" in drug discovery, forming the core of numerous pharmaceuticals and natural products.[1] The introduction of fluorine atoms into the indole ring can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles highly sought-after motifs in medicinal chemistry.[2][3] When a carbaldehyde group is present, typically at the C3-position, it serves as a versatile synthetic handle for a wide array of chemical transformations.[3][4]
The presence of one or more fluorine atoms, being highly electronegative, modulates the electron density of the indole ring system. This electronic effect is transmitted to the carbaldehyde group, influencing its electrophilicity and subsequent reactivity. This guide details the principal reactions of the carbaldehyde group in fluorinated indoles, supported by experimental data and detailed protocols.
Synthesis of Fluorinated Indole-3-Carbaldehydes
The most common and efficient method for introducing a formyl group at the C3-position of an indole is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7][8] The electrophilic Vilsmeier reagent is then attacked by the electron-rich indole ring.[7][8]
The general workflow for this formylation is depicted below.
Caption: General workflow of the Vilsmeier-Haack formylation of fluorinated indoles.
Quantitative Data: Vilsmeier-Haack Formylation
The yields of the Vilsmeier-Haack reaction are generally high, although they can be influenced by the position and number of fluorine substituents.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
| 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 | [9] |
| 2-(Trifluoromethyl)-1H-indole | POCl₃, DMF | 5-7 | 6 | - | [10] |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)-1H-indole[10]
-
Reagent Preparation: A 4 mL vial is charged with N,N-dimethylformamide (DMF, 0.5 mL) and cooled to -18 °C.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃, 0.210 g, 1.37 mmol) is added to the cooled DMF. The mixture is kept at 5–7 °C for 30 minutes.
-
Reaction: 2-(Trifluoromethyl)-1H-indole (0.108 g, 0.58 mmol) is added to the Vilsmeier reagent.
-
Incubation: The reaction mixture is stirred for 6 hours at room temperature.
-
Work-up: The reaction is quenched by pouring it onto ice and neutralizing with a saturated sodium carbonate solution.
-
Purification: The resulting precipitate is filtered, washed with water, and dried to yield the product, 2-(trifluoromethyl)-1H-indole-3-carbaldehyde.
Key Reactions of the Carbaldehyde Group
The carbaldehyde group on the fluorinated indole ring is a key site for synthetic elaboration, participating in a variety of reactions including condensations, additions, and redox transformations.
Caption: Major reaction pathways for the carbaldehyde group in fluorinated indoles.
Condensation Reactions
Condensation reactions are powerful tools for carbon-carbon bond formation, extending the molecular framework.
This reaction involves the condensation of the indole-3-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[11][12][13] The fluorinated indole's electron-withdrawing nature can enhance the electrophilicity of the aldehyde, facilitating the reaction.
Caption: Experimental workflow for a typical Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation [11]
-
Mixing Reagents: A mixture of indole-3-carboxaldehyde (1 equivalent), an active methylene compound (1 equivalent), and a catalytic amount of piperidine is prepared in ethanol.
-
Reaction: The mixture is refluxed for a specified period until the reaction is complete (monitored by TLC).
-
Isolation: Upon cooling, the solid product often precipitates.
-
Purification: The product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
The Wittig reaction provides a route to synthesize alkenes by reacting the carbaldehyde with a phosphorus ylide. This method is highly versatile for creating various substituted indolyl alkenes.[14]
Nucleophilic Addition Reactions
The carbonyl carbon of the carbaldehyde is electrophilic and susceptible to attack by nucleophiles. The addition of organometallic reagents (e.g., Grignard reagents) or other nucleophiles leads to the formation of secondary alcohols (carbinols).[15]
Quantitative Data: Synthesis of 3-Indolyl Perfluoroalkyl Carbinols [15]
This reaction involves the addition of perfluoroaliphatic aldehydes to the indole C3-position, a process analogous to the addition of a nucleophilic indole to a fluorinated aldehyde. The data highlights yields for such carbinol products.
| Indole | Perfluoroaldehyde | Solvent | Time | Yield (%) |
| Indole | C₂F₅CHO | CH₂Cl₂/Hexane | 1 day | 69 |
| Indole | C₄F₉CHO | CH₂Cl₂/Hexane | 1 day | 69 |
| N-Methylindole | C₂F₅CHO | CH₂Cl₂/Hexane | 6 days | 65 |
| N-Methylindole | C₄F₉CHO | CH₂Cl₂/Hexane | 1 day | 61 |
Pictet-Spengler Reaction
While not a direct reaction of the carbaldehyde, the Pictet-Spengler reaction is a critical subsequent transformation. The fluorinated indole-3-carbaldehyde can be reduced to the corresponding tryptamine, which then undergoes condensation with another aldehyde or ketone. This is followed by an acid-catalyzed cyclization to form tetrahydro-β-carbolines, which are core structures in many alkaloids and biologically active compounds.[16][17][18] The electron-withdrawing nature of fluorine on the indole ring can influence the nucleophilicity of the C3 position, affecting the rate and success of the cyclization step.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction [16]
-
Reactants: Tryptamine derivatives and a furanose system are used as starting materials.
-
Catalyst and Conditions: The reaction is carried out in the presence of a trifluoroacetic acid (TFA) catalyst in dichloromethane.
-
Temperature: The reaction mixture is maintained at -78 °C.
-
Outcome: The reaction proceeds to provide β-carboline intermediates in good yields and with excellent diastereoselectivities.
Conclusion
The carbaldehyde group on fluorinated indoles is a cornerstone for synthetic diversification in drug discovery. The electronic influence of fluorine substituents modulates the reactivity of the aldehyde, which can be strategically exploited in a variety of transformations. From C-C bond formation via condensation reactions to the construction of complex heterocyclic systems through Pictet-Spengler cyclizations, the fluorinated indole-3-carbaldehyde is a powerful and versatile building block. Understanding its reactivity is paramount for researchers and scientists aiming to develop next-generation therapeutics based on the indole scaffold.
References
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 12. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Volume # 4(113), July - August 2017 — "Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes" [notes.fluorine1.ru]
- 16. researchgate.net [researchgate.net]
- 17. The Pictet-Spengler Reaction [ebrary.net]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines relevant experimental protocols for its synthesis and characterization, and visualizes a potential workflow for its investigation.
Core Physicochemical Data
The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements for analogous compounds, other values are based on computational predictions and should be considered as such.
Table 1: General and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₆FNO | [1] |
| Molecular Weight | 163.15 g/mol | [1] |
| Appearance | Not explicitly reported; likely a solid | Inferred from related indole-2-carbaldehydes |
| Melting Point | Not experimentally determined for this specific compound. For comparison, the melting point of the parent compound, 1H-indole-2-carbaldehyde, is 138-142 °C.[2][3] | |
| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | Predicted value |
| Density | 1.4 ± 0.1 g/cm³ | Predicted value |
| Refractive Index | 1.695 | Predicted value |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source/Comment |
| LogP (Octanol/Water Partition Coefficient) | 1.33 | Predicted value |
| Solubility | No specific experimental data available. Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.[3] Solubility in water is likely to be low. | |
| pKa | No experimental data available. The indole NH proton is weakly acidic. |
Experimental Protocols
The synthesis and characterization of this compound are crucial for its application in research and development. Below are detailed methodologies for its preparation and analysis, based on established chemical principles and literature on related compounds.
Synthesis: Vilsmeier-Haack Formylation of 5-Fluoro-1H-indole
A common and effective method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 5-fluoro-1H-indole.
Materials:
-
5-Fluoro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-1H-indole in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
To this mixture, add N,N-dimethylformamide dropwise, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold aqueous sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Characterization Workflow
To confirm the identity and purity of the synthesized this compound, a standard workflow of spectroscopic analysis is employed.[8]
Caption: Spectroscopic workflow for structural elucidation.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would confirm the mass of 163.15 g/mol . Fragmentation patterns can also provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the chemical shifts and coupling constants of the protons, providing information about their chemical environment and connectivity. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm).
-
¹³C NMR: Will indicate the number of unique carbon atoms and their hybridization. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of δ 180-200 ppm.
-
¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to nearby protons can further confirm the structure.
-
-
Infrared (IR) Spectroscopy: This method is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be observed, typically in the region of 1680-1700 cm⁻¹. The N-H stretch of the indole ring will also be visible around 3300 cm⁻¹.
Potential Biological Significance and Research Applications
While no specific signaling pathways have been directly elucidated for this compound, the indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9][10][11]
Indole-containing molecules have been investigated for their potential as:
-
Anti-cancer agents: By interacting with various cellular targets involved in cancer progression.
-
Enzyme inhibitors: For example, as α-glucosidase inhibitors for the management of diabetes.[11]
-
Antimicrobial agents: Showing activity against a range of bacteria and fungi.
-
Neurological agents: Acting on receptors and enzymes in the central nervous system.
The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. The aldehyde functional group serves as a versatile synthetic handle for further chemical modifications to generate a library of derivatives for biological screening.
References
- 1. store.p212121.com [store.p212121.com]
- 2. Indole-2-carboxaldehyde 97 19005-93-7 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
Structural Elucidation of 5-Fluoro-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Fluoro-1H-indole-2-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the analytical techniques and experimental protocols crucial for its characterization and presents representative spectroscopic and crystallographic data.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol [1] |
| CAS Number | 220943-23-7[1] |
| Canonical SMILES | C1=CC2=C(C=C1F)C=C(N2)C=O[1] |
| InChI Key | SVDHOCZCQXVPOU-UHFFFAOYSA-N[1] |
Spectroscopic and Crystallographic Data
Due to the limited availability of published experimental data for this compound, the following tables present representative data from closely related analogs. This information provides valuable insights into the expected spectral and structural characteristics of the target molecule.
¹H NMR Data (Representative)
The ¹H NMR spectrum of indole derivatives is characterized by signals in the aromatic region, with the aldehyde proton appearing significantly downfield. The following data for a related 5-fluoroindole derivative illustrates the expected chemical shifts and coupling constants.
Solvent: DMSO-d₆, Frequency: 400 MHz
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| NH (Indole) | ~11.9 | br s | - |
| CHO (Aldehyde) | ~9.8 | s | - |
| H4 | ~7.5 | dd | J = 8.8, 4.6 |
| H6 | ~7.1 | td | J = 9.2, 2.5 |
| H7 | ~7.4 | dd | J = 9.8, 2.5 |
| H3 | ~7.1 | s | - |
Data is representative of 5-fluoroindole derivatives. For example, see 5-Fluoroindole-2-carboxylic acid data.[2]
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The aldehyde carbon is expected to be the most downfield signal.
Solvent: CDCl₃, Frequency: 100 MHz
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185-195 |
| C5 (C-F) | 155-165 (d, ¹JCF ≈ 240 Hz) |
| C7a | 135-145 |
| C2 | 130-140 |
| C3a | 125-135 |
| C7 | 110-120 (d, ³JCF ≈ 5 Hz) |
| C4 | 110-120 (d, ²JCF ≈ 20 Hz) |
| C6 | 100-110 (d, ²JCF ≈ 25 Hz) |
| C3 | 100-110 (d, ³JCF ≈ 5 Hz) |
Predicted chemical shift ranges for this compound based on general knowledge of indole derivatives and fluorine substituent effects.
Mass Spectrometry Data (Predicted)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 163.04 | Molecular Ion |
| [M-H]⁺ | 162.03 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 134.05 | Loss of the formyl group |
| [M-CO]⁺ | 135.05 | Loss of carbon monoxide |
Predicted fragmentation pattern for this compound.
IR Spectroscopy Data (Predicted)
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C=O (Aldehyde) | Stretch | 1680-1700 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-F | Stretch | 1000-1200 |
Predicted IR absorption bands for this compound.
X-ray Crystallography Data (Representative)
No published crystal structure for this compound was found. The following table provides representative crystallographic data for a related fluorinated indole derivative, 5-fluoro-1,3-dihydro-2H-indol-2-one.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.85 |
| b (Å) | 5.65 |
| c (Å) | 13.34 |
| β (°) | 107.8 |
| Z | 4 |
Data for the related compound 5-fluoro-1,3-dihydro-2H-indol-2-one.[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard proton pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the probe to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Apply a Fourier transform to the FID with an appropriate line broadening factor. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the solvent signal.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a cooled nitrogen or helium stream and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the structural elucidation of this compound.
References
Methodological & Application
5-Fluoro-1H-indole-2-carbaldehyde as a building block in organic synthesis
Application Notes: 5-Fluoro-1H-indole-2-carbaldehyde in Organic Synthesis
Introduction
This compound is a versatile heterocyclic building block widely employed in the synthesis of a diverse array of biologically active compounds. The presence of the fluorine atom at the C5-position of the indole ring often enhances the metabolic stability and pharmacokinetic properties of the resulting molecules. The aldehyde functionality at the C2-position serves as a convenient handle for various chemical transformations, including condensations, oxidations, and reductions, making it a valuable precursor for the construction of complex molecular architectures. These attributes have led to its use in the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Key Applications and Reaction Schemes
This compound is a key starting material for the synthesis of various heterocyclic systems and other complex organic molecules. Its reactivity is primarily centered around the aldehyde group, which can readily undergo reactions with a variety of nucleophiles.
Synthesis of Schiff Bases as Antimicrobial Agents
Schiff bases derived from this compound have demonstrated significant potential as antimicrobial agents.[1] The imine linkage (-C=N-) is crucial for their biological activity. The synthesis involves a straightforward condensation reaction between the aldehyde and various primary amines.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocol: Synthesis of Indole Schiff Bases[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (0.05 mol) and a substituted primary amine (0.05 mol) in 30 mL of glacial acetic acid.
-
Reaction Conditions: Reflux the reaction mixture at 80-90 °C for 12-14 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the precipitate by filtration and wash with ethanol to remove impurities. Dry the purified product in a desiccator or an oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the synthesized Schiff bases using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of the synthesized Schiff bases can be evaluated against various bacterial and fungal strains using methods like the agar well diffusion method. The results are typically presented as the zone of inhibition in millimeters.
| Compound | Gram-positive Bacteria (Zone of Inhibition, mm) | Gram-negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) |
| Schiff Base 1 | Data not available | Data not available | Data not available |
| Schiff Base 2 | Data not available | Data not available | Data not available |
| Standard | Data not available | Data not available | Data not available |
(Note: Specific quantitative data on the antimicrobial activity of Schiff bases derived from this compound was not available in the search results. The table is a template for presenting such data.)
Synthesis of 1,3,4-Oxadiazole Derivatives as Anticancer Agents
1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer properties.[2][3] this compound can be converted to the corresponding carbohydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles.[4]
General Reaction Scheme
Caption: Synthesis of 1,3,4-oxadiazole derivatives.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives[4]
Step 1: Synthesis of 5-Fluoro-1H-indole-2-carbohydrazide [4]
-
Oxidation: Oxidize this compound to 5-Fluoro-1H-indole-2-carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄).
-
Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂).
-
Hydrazinolysis: React the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent to yield 5-Fluoro-1H-indole-2-carbohydrazide.
Step 2: Synthesis of 2-(5-Fluoro-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazole [4]
-
Reaction Mixture: To a solution of 5-Fluoro-1H-indole-2-carbohydrazide (1 mmol) and a substituted benzoic acid (1 mmol) in a suitable solvent, add phosphorus oxychloride (POCl₃) dropwise.
-
Reaction Conditions: Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and neutralize with a suitable base.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.
Quantitative Data: Anticancer Activity
The cytotoxic activity of the synthesized 1,3,4-oxadiazole derivatives can be evaluated against various cancer cell lines using assays such as the MTT assay. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line 1 (IC₅₀, µM) | Cell Line 2 (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) |
| Oxadiazole 1 | Data not available | Data not available | Data not available |
| Oxadiazole 2 | Data not available | Data not available | Data not available |
| Doxorubicin | Data not available | Data not available | Data not available |
(Note: Specific quantitative data on the anticancer activity of 1,3,4-oxadiazole derivatives from this compound was not available in the search results. The table is a template for presenting such data.)
Synthesis of Pyrazole Derivatives
The aldehyde functionality of this compound allows for its participation in multicomponent reactions to form complex heterocyclic structures like pyrazoles.[5][6] Fluorinated pyrazoles are of significant interest in medicinal chemistry due to their diverse biological activities.[7]
General Reaction Scheme
Caption: Multicomponent synthesis of pyrazole derivatives.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives[5]
-
Reaction Mixture: In a reaction vessel, combine this compound (1 mmol), hydrazine hydrate (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol) in an aqueous medium.
-
Catalyst: Add a catalytic amount of piperidine (5 mol%).
-
Reaction Conditions: Stir the mixture vigorously at room temperature for approximately 20 minutes.
-
Work-up and Purification: Isolate the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrano[2,3-c]pyrazole derivative.
Workflow Diagram: Synthesis and Characterization
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Vilsmeier-Haack Formylation of 5-Fluoroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 5-fluoroindole, a critical reaction in the synthesis of various pharmaceutical intermediates. The resulting product, 5-fluoroindole-3-carbaldehyde, is a valuable building block in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research.[1]
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[2][4] For indoles, this electrophilic substitution predominantly occurs at the C3 position due to the high electron density at this location.
5-Fluoroindole is a key starting material in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the formylation of 5-fluoroindole to produce 5-fluoroindole-3-carbaldehyde is a crucial step in the synthesis of a diverse range of biologically active molecules. This aldehyde serves as a versatile intermediate for the construction of more complex molecular architectures.[1]
Reaction and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated from the reaction of DMF and POCl₃. Subsequently, the electron-rich 5-fluoroindole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final product, 5-fluoroindole-3-carbaldehyde.
Caption: General mechanism of the Vilsmeier-Haack formylation.
Quantitative Data Summary
The following table summarizes the key quantitative data from a cited experimental protocol for the Vilsmeier-Haack formylation of 5-fluoroindole.
| Parameter | Value | Reference |
| Substrate | 5-Fluoroindole | [5] |
| Reagents | POCl₃, DMF | [5] |
| Solvent | Anhydrous DMF | [5] |
| Reaction Temperature | 0 °C | [5] |
| Reaction Time | 5 hours | [5] |
| Product | 5-Fluoroindole-3-carbaldehyde | [5] |
| Yield | 84% | [5] |
| Melting Point | 160 °C | [5] |
Experimental Protocols
This section provides a detailed methodology for the Vilsmeier-Haack formylation of 5-fluoroindole based on a reported procedure.[5]
Materials:
-
5-Fluoroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
-
Cooling bath
Procedure:
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoroindole in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of POCl₃: While maintaining the temperature at 0 °C, slowly add phosphorus oxychloride (POCl₃) to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 5 hours.[5]
-
Quenching and Neutralization: After the reaction is complete, carefully quench the reaction by adding ice. Subsequently, add saturated sodium carbonate solution to the mixture until the solution is alkaline. A light yellow solid should precipitate.[5]
-
Isolation: Collect the precipitated solid by filtration.
-
Drying: Dry the solid to obtain 5-fluoroindole-3-carbaldehyde.[5] The reported yield for this procedure is 84%.[5]
Applications in Drug Development
5-Fluoroindole-3-carbaldehyde is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its derivatives have shown promise in several therapeutic areas:
-
Anti-cancer Agents: The 5-fluoroindole scaffold is present in numerous compounds investigated for their anti-cancer properties.
-
Anti-inflammatory Drugs: Derivatives of 5-fluoroindole-3-carbaldehyde are utilized in the development of novel anti-inflammatory agents.[1]
-
Biochemical Research: This compound is also used in studies related to the mechanisms of neurotransmitters, which can aid in the development of treatments for neurological disorders.[1]
The versatility of the aldehyde functional group allows for a wide range of subsequent chemical transformations, making 5-fluoroindole-3-carbaldehyde a highly valuable precursor in drug discovery and development pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Notes: 5-Fluoro-1H-indole-2-carbaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Fluoro-1H-indole-2-carbaldehyde as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, as a prime example.
Introduction
This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of various biologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound. This document outlines the synthetic pathway from this compound to Sunitinib, providing detailed experimental protocols and biological activity data.
Synthetic Pathway to Sunitinib
The synthesis of Sunitinib from this compound proceeds through a key intermediate, 5-fluoroindolin-2-one. The overall synthetic route involves two main stages:
-
Synthesis of 5-fluoroindolin-2-one: This is typically achieved via a two-step process involving the oxidation of the aldehyde to a carboxylic acid, followed by a cyclization reaction.
-
Synthesis of Sunitinib: This involves a Knoevenagel condensation between 5-fluoroindolin-2-one and a second key intermediate, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Caption: Synthetic route from this compound to Sunitinib.
Biological Activity of Sunitinib
Sunitinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated efficacy against a range of kinases involved in tumor angiogenesis and cell proliferation.[1]
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2[2][3] |
| VEGFR2 (KDR/Flk-1) | 80[2][3] |
| c-Kit | - |
| FLT3 | - |
| RET | - |
| CSF1R | - |
Note: IC50 values can vary depending on the specific assay conditions. Sunitinib is an ATP-competitive inhibitor of VEGFR2 and PDGFRβ.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-1H-indole-2-carboxylic acid
This protocol describes the oxidation of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Fluoro-1H-indole-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 5-Fluoroindolin-2-one
This protocol outlines the conversion of 5-Fluoro-1H-indole-2-carboxylic acid to 5-fluoroindolin-2-one.
Materials:
-
5-Fluoro-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Tetrahydrofuran (THF)
-
Water
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
Suspend 5-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of sodium azide (1.5 eq) in water.
-
Stir the reaction at room temperature for 1-2 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the acyl azide.
-
Caution: Acyl azides can be explosive. Handle with care and use appropriate safety precautions.
-
Add the acyl azide to a high-boiling solvent such as Dowtherm A and heat to reflux (approx. 250 °C) to induce Curtius rearrangement and cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the product by column chromatography on silica gel to afford 5-fluoroindolin-2-one.
Protocol 3: Synthesis of Sunitinib
This protocol details the final condensation step to produce Sunitinib.
Materials:
-
5-Fluoroindolin-2-one
-
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Toluene
-
Piperidine
-
Petroleum ether
Procedure:
-
To a solution of 5-fluoro-1,3-dihydroindolin-2-one (1.0 eq) in toluene, add N-(2-(diethylamino)ethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide (1.0 eq).[4]
-
Add a catalytic amount of piperidine.[4]
-
Reflux the reaction mixture for 2.5 to 3.5 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the filter cake with petroleum ether.[4]
-
Dry the solid under vacuum to obtain Sunitinib base.
Signaling Pathways
Sunitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key regulators of angiogenesis and tumor cell proliferation.
Caption: Simplified VEGFR2 signaling cascade leading to cell proliferation and survival.[5][6][7][8][9]
Caption: Simplified PDGFRβ signaling cascade leading to cell proliferation and survival.[10][11][12][13][14]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors, exemplified by the multi-targeted drug Sunitinib. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the exploration of novel indole-based kinase inhibitors. The provided signaling pathways offer a visual representation of the molecular targets, aiding in the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. uniprot.org [uniprot.org]
- 13. PDGFRB - Wikipedia [en.wikipedia.org]
- 14. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Fluoro-1H-indole-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituent and the synthetic handle provided by the carbaldehyde group.[1] The methodologies described herein are foundational for the synthesis of a diverse range of substituted indole derivatives.
The indole scaffold is a privileged structure in drug discovery, and functionalization through cross-coupling reactions allows for the exploration of chemical space to develop novel therapeutic agents.[1][2] Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5]
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. For this compound, these reactions can be envisioned to occur at various positions of the indole ring, typically requiring prior functionalization with a halide or triflate, or proceeding via C-H activation. The fluorine atom at the 5-position can also potentially participate in cross-coupling reactions under specific conditions, although C-F bond activation is generally more challenging.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.
2.1. Application
This protocol is designed for the coupling of aryl or vinyl boronic acids with a halogenated derivative of this compound (e.g., at the N, C3, C4, C6, or C7 position) to synthesize substituted indole-2-carbaldehydes. These products can serve as intermediates in the synthesis of biologically active molecules.[7][8]
2.2. Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Indole Substrate | Halogenated this compound (e.g., N-protected 3-bromo-5-fluoro-1H-indole-2-carbaldehyde) |
| Coupling Partner | Arylboronic acid (1.2 - 1.5 equivalents) |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%), Pd(dppf)Cl₂ (3-5 mol%), or Pd(OAc)₂ with a suitable ligand |
| Ligand (if needed) | SPhos, XPhos, or other biaryl phosphine ligands (if using Pd(OAc)₂) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents) |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, or DMF |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 95% |
2.3. Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
2.4. Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[9]
3.1. Application
This protocol can be used to introduce alkenyl substituents onto the this compound scaffold by reacting a halogenated derivative with various alkenes. This is a powerful method for C-C bond formation and the synthesis of complex molecules.[10][11]
3.2. Data Presentation: Heck Reaction Conditions
| Parameter | Condition |
| Indole Substrate | Halogenated this compound |
| Coupling Partner | Alkene (1.5 - 2.0 equivalents) |
| Palladium Catalyst | Pd(OAc)₂ (5-10 mol%) or Pd/C |
| Ligand | P(o-tol)₃, PPh₃, or phosphine-free conditions |
| Base | Et₃N, DIPEA, or K₂CO₃ (2.0 - 3.0 equivalents) |
| Solvent | DMF, DMAc, or Acetonitrile |
| Temperature | 100 - 140 °C |
| Reaction Time | 18 - 36 hours |
| Typical Yield | 50 - 85% |
3.3. Experimental Protocol: Heck Reaction
-
In a sealed tube, combine the halogenated this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a phosphine ligand if necessary (e.g., P(o-tol)₃, 0.1 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol) via syringe.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 120 °C) for the specified duration. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
3.4. Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified Heck Reaction Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13] This reaction is highly valuable for the synthesis of substituted alkynes.
4.1. Application
This protocol allows for the introduction of alkynyl moieties onto the this compound core, which are useful precursors for further transformations or as components of functional materials and pharmaceuticals.[14]
4.2. Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition |
| Indole Substrate | Halogenated this compound |
| Coupling Partner | Terminal alkyne (1.2 - 1.5 equivalents) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Base | Et₃N, DIPEA, or piperidine (used as solvent or co-solvent) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 6 - 24 hours |
| Typical Yield | 70 - 98% |
4.3. Experimental Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the halogenated this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) for the required time, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
4.4. Visualization: Sonogashira Coupling Experimental Workflow
Caption: Sonogashira Coupling Experimental Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[5][15] It is a powerful method for synthesizing arylamines.
5.1. Application
This protocol is suitable for the synthesis of N-aryl or N-alkyl derivatives of this compound by coupling a halogenated version of the indole with a primary or secondary amine. These products are common motifs in pharmaceuticals.[16][17]
5.2. Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Indole Substrate | Halogenated this compound |
| Coupling Partner | Primary or secondary amine (1.1 - 1.5 equivalents) |
| Palladium Catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, RuPhos, BrettPhos, or BINAP (4-8 mol%) |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5 - 2.5 equivalents) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 65 - 95% |
5.3. Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol) to a Schlenk tube.
-
Add the halogenated this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
5.4. Visualization: Buchwald-Hartwig Amination Logical Relationship
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 5-Fluoro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 5-Fluoro-1H-indole-2-carbaldehyde. This protocol is designed to guide researchers in the synthesis of novel α,β-unsaturated compounds derived from this fluorinated indole, which hold significant potential in the fields of medicinal chemistry and materials science. The unique structural features of the 5-fluoroindole moiety can impart desirable pharmacokinetic and pharmacodynamic properties to the resulting molecules.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a C=C double bond.[1] This reaction is a cornerstone in organic synthesis for creating α,β-unsaturated systems, which are versatile intermediates for further chemical transformations.[1] The reaction is typically catalyzed by a weak base, such as an amine.[2]
Applications in Drug Discovery and Materials Science
Indole derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, making them a privileged scaffold in drug discovery.[3] The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance metabolic stability, binding affinity, and bioavailability of the molecule.
The products derived from the Knoevenagel condensation of this compound are of particular interest due to their potential as:
-
Anticancer Agents: The indole nucleus is a key component of many anticancer drugs.[3] The resulting α,β-unsaturated system can act as a Michael acceptor, potentially interacting with biological nucleophiles in cancer cells.
-
α-Glucosidase Inhibitors: Derivatives of 5-fluoro-2-oxindole have demonstrated potent α-glucosidase inhibitory activity, suggesting that the Knoevenagel products of this compound may also exhibit similar properties, making them candidates for the development of new anti-diabetic agents.
-
Fluorescent Probes: The extended conjugation in the Knoevenagel products can lead to fluorescent properties, making them suitable for applications in bio-imaging and as molecular sensors.
-
Organic Semiconductors: The electron-rich indole moiety combined with the electron-withdrawing groups from the active methylene compound can create donor-acceptor systems with potential applications in organic electronics.
Data Presentation: Representative Reaction Outcomes
The following table summarizes representative, albeit hypothetical, quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. These values are based on typical yields and reaction times observed for similar Knoevenagel condensations and should serve as a guideline for experimental design.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |
| 2 | Ethyl Cyanoacetate | DBU | Acetonitrile | Room Temp | 4-6 | 80-90 |
| 3 | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 6-8 | 70-80 |
| 4 | Barbituric Acid | Acetic Acid | Ethanol | Reflux | 3-5 | 88-97 |
| 5 | 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 3-5 | 85-95 |
Experimental Protocols
The following are detailed, generalized methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
Materials:
-
This compound
-
Ethyl Cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Acetonitrile (solvent)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in acetonitrile, add DBU (0.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Generalized Knoevenagel Condensation Workflow
References
Application of 5-Fluoro-1H-indole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-indole-2-carbaldehyde is a versatile fluorinated indole derivative that serves as a crucial building block in medicinal chemistry. The presence of the fluorine atom at the 5-position of the indole ring often enhances the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. The aldehyde functional group at the 2-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of bioactive compounds. This document provides an overview of its applications in the development of anticancer, antiviral, and α-glucosidase inhibitory agents, complete with experimental protocols and quantitative data.
Key Applications in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom and a carbaldehyde group in this compound makes it a valuable starting material for the synthesis of novel therapeutic agents.
Anticancer Agents
Derivatives of 5-fluoroindole are recognized for their potential in developing novel anticancer therapeutics. The indole nucleus can interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The fluorine atom can improve the compound's potency and selectivity. One of the primary mechanisms of action for many indole-based anticancer drugs is the induction of apoptosis, or programmed cell death.
Antiviral Agents
The indole scaffold is also a key component in the development of antiviral drugs. Derivatives of 5-Fluoro-1H-indole-2,3-dione, which can be synthesized from this compound, have shown promising activity against a range of viruses, including Herpes Simplex Virus (HSV) and Coxsackie B4 virus.
α-Glucosidase Inhibitors
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. By inhibiting the α-glucosidase enzyme in the small intestine, these compounds delay the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels. Derivatives of 5-fluoro-2-oxindole, which can be prepared from this compound, have been identified as potent α-glucosidase inhibitors.
Data Presentation
Table 1: Anticancer Activity of 5-Fluoro-2-oxindole Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| Sunitinib Analog 3g | Thiazole derivative | Breast (T-47D) | - (GI=96.17%) | [1] |
| Lung (HOP-92) | - (GI=95.95%) | [1] | ||
| Ovarian (NCI/ADR-RES) | - (GI=95.13%) | [1] |
Note: GI indicates Growth Inhibition percentage.
Table 2: Antiviral Activity of 5-Fluoro-1H-indole-2,3-dione Derivatives
| Compound ID | R1 | R2 | Virus Strain | IC50 (µM) | Reference |
| 7d | 4-CF3 | Ethyl | HSV-1 (KOS) | Not specified | [2] |
| HSV-2 (G) | Not specified | [2] | |||
| 7g | 4-OCH3 | Ethyl | HSV-1 (KOS) | Not specified | [2] |
| HSV-2 (G) | Not specified | [2] | |||
| 7l | 3-Cl | Ethyl | HSV-1 (KOS) | Not specified | [2] |
| HSV-2 (G) | Not specified | [2] | |||
| 7n | 4-Br | Ethyl | Coxsackie B4 | Not specified | [2] |
Note: The original study confirmed activity but did not provide specific IC50 values in the abstract.
Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives
| Compound ID | R Group | IC50 (µM) | Reference |
| 3d | 2-Chlorobenzylidene | 56.87 ± 0.42 | [3] |
| 3f | 4-Chlorobenzylidene | 49.89 ± 1.16 | [3] |
| 3i | 4-Bromobenzylidene | 35.83 ± 0.98 | [3] |
| Acarbose (Standard) | - | 569.43 ± 43.72 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors[3]
This protocol describes the synthesis of (Z)-3-(substituted benzylidene)-5-fluoroindolin-2-ones.
Materials:
-
5-fluoro-2-oxindole
-
Substituted aromatic aldehydes
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv.) and a substituted aldehyde (1.5 mmol, 1.5 equiv.) in 10 mL of absolute ethanol, add KOH (6.0 mmol, 6.0 equiv.).
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, adjust the pH of the mixture to between 2.0 and 3.0 using an appropriate acid.
-
Evaporate the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the desired 5-fluoro-2-oxindole derivative.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay[4][5]
This protocol outlines the procedure for evaluating the α-glucosidase inhibitory activity of synthesized compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in phosphate buffer)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well of a 96-well plate.
-
Add 20 µL of the test compound solution (at various concentrations) to the test wells.
-
Add 20 µL of acarbose solution to the positive control wells.
-
Add 20 µL of DMSO to the enzyme control wells (blank).
-
Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Protocol 3: MTT Assay for Anticancer Activity[6][7][8]
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
After 24 hours, treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value is determined by plotting cell viability against the concentration of the compound.
Visualizations
Caption: Synthetic and screening workflow for novel drug candidates.
Caption: Intrinsic apoptosis pathway induced by indole derivatives.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the N-Alkylation of 5-Fluoro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the N-alkylation of 5-Fluoro-1H-indole-2-carbaldehyde, a crucial building block in the synthesis of various biologically active compounds. The ability to introduce diverse substituents at the N-1 position of the indole ring is a cornerstone of medicinal chemistry, as it significantly influences the pharmacological profile of the resulting molecules.
The protocols outlined below describe two robust and widely applicable methods for the N-alkylation of indoles: a classical approach involving deprotonation with a strong base followed by reaction with an alkylating agent, and the Mitsunobu reaction, which offers an alternative route using alcohols.
Method 1: Classical N-Alkylation with a Strong Base and Alkyl Halide
This method is the most common and straightforward approach for the N-alkylation of indoles.[1] It involves the deprotonation of the indole nitrogen using a strong base, such as sodium hydride, to form the corresponding sodium salt. This highly nucleophilic intermediate then readily reacts with an electrophilic alkylating agent, typically an alkyl halide, to yield the N-alkylated product.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material, aiming for a concentration of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.[1]
-
Alkylation: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 times the volume of the aqueous layer).[1]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.[1]
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the N-alkylation of indoles, particularly when utilizing an alcohol as the alkylating agent.[2][3][4] This reaction involves the condensation of an acidic component (the indole N-H) with a primary or secondary alcohol in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the alcohol's stereocenter, making it highly valuable in stereoselective synthesis.[4]
Experimental Protocol
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation: To a solution of this compound (1.0 equivalent) and the desired alcohol (1.0-1.5 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC. The formation of a white precipitate of triphenylphosphine oxide is an indication that the reaction is proceeding.[5]
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM.
-
Washing: Wash the organic layer successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.
Data Summary
| Parameter | Method 1: Classical N-Alkylation | Method 2: Mitsunobu Reaction |
| Indole Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Alkylating Agent | Alkyl halide (1.0-1.2 eq) | Alcohol (1.0-1.5 eq) |
| Base/Reagents | Sodium hydride (1.1-1.2 eq) | PPh₃ (1.5 eq), DEAD or DIAD (1.5 eq) |
| Solvent | Anhydrous DMF or THF | Anhydrous THF |
| Temperature | 0 °C to RT (or 40-60 °C) | 0 °C to RT |
| Reaction Time | 2-24 hours | 6-24 hours |
| Work-up | Aqueous NH₄Cl quench, extraction | Aqueous work-up |
| Purification | Silica gel chromatography | Silica gel chromatography |
Visualized Workflows
Caption: Workflow for Classical N-Alkylation.
Caption: Workflow for Mitsunobu Reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-indole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Fluoro-1H-indole-2-carbaldehyde. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed and efficient method for the formylation of electron-rich heteroaromatic compounds like 5-fluoroindole.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring.[1][2]
Q2: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 5-fluoroindole?
A2: For indoles, the Vilsmeier-Haack reaction generally favors formylation at the C3 position due to the higher electron density at this position. However, the presence of substituents on the indole ring can influence the regioselectivity. While formylation at the C2 position to yield this compound is the desired outcome for this specific synthesis, the potential for substitution at other positions should be considered.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include:
-
Reagent Purity: Use of anhydrous and high-purity DMF and POCl₃ is crucial to prevent side reactions.[3]
-
Temperature: The reaction is typically carried out at low temperatures (0-10 °C) during the formation of the Vilsmeier reagent and the subsequent formylation to control the reaction rate and minimize byproduct formation.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the introduction of moisture, which can decompose the Vilsmeier reagent.
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential for optimal yield and purity.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals and running them on a TLC plate with an appropriate solvent system (e.g., ethyl acetate/hexane), you can track the consumption of the starting material (5-fluoroindole) and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Vilsmeier Reagent: Presence of moisture in the reagents or reaction setup. 2. Low Reactivity of Starting Material: The electron-withdrawing effect of the fluorine atom may slightly deactivate the indole ring. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere. 2. While 5-fluoroindole is still sufficiently reactive, ensure the reaction temperature is appropriate. A slight increase in temperature after the initial addition may be necessary, but should be done cautiously. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a modest increase in temperature (e.g., to room temperature) can be attempted. |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: Formylation may occur at other positions on the indole ring (e.g., C3). | Optimize reaction conditions, particularly temperature. Lower temperatures generally favor higher regioselectivity. Careful purification by column chromatography will be necessary to isolate the desired C2 isomer. |
| Presence of a Significant Byproduct with a Nitrile Group (e.g., 5-Fluoro-1H-indole-2-carbonitrile) | Reaction with Amine Impurities: Impurities in DMF can lead to the formation of nitriles. | Use high-purity, freshly opened or properly stored DMF. Consider purifying the DMF before use. |
| Difficult Purification | Similar Polarity of Product and Impurities: Isomeric byproducts or unreacted starting material may have similar polarities to the desired product. | Utilize a high-efficiency silica gel for column chromatography. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/hexane) to achieve optimal separation. Gradient elution may be more effective than isocratic elution. |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality. A generic Vilsmeier-Haack reaction on a similar substrate has been reported to yield up to 77% of the desired aldehyde.[3]
Materials:
-
5-Fluoroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 5-fluoroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact ratio should be determined by TLC analysis of the crude mixture. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Ratio (relative to 5-Fluoroindole) | Typical Conditions |
| 5-Fluoroindole | 1.0 | - |
| POCl₃ | 1.2 - 1.5 | Dropwise addition at 0-10 °C |
| DMF | 3.0 - 5.0 | Cooled to 0 °C before POCl₃ addition |
| Solvent | - | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | - | 0 °C to Room Temperature |
| Reaction Time | - | 2 - 4 hours |
Table 2: Product Characterization Data (Reference)
| Spectroscopic Data | 5-Fluoroindole-2-carboxylic acid (in DMSO-d₆) |
| ¹H NMR (ppm) | 11.93 (s, 1H, NH), 7.48 (dd, J=9.8, 4.6 Hz, 1H), 7.44 (dd, J=8.8, 4.4 Hz, 1H), 7.14-7.12 (m, 2H) |
| ¹³C NMR (ppm) | Expected aldehyde carbon signal around 180-190 ppm. Aromatic carbons typically between 100-140 ppm. |
Visualizations
Experimental Workflow
References
Common side products in the formylation of 5-fluoroindole
Welcome to the technical support center for the formylation of 5-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 5-fluoroindole?
The most common and effective methods for the formylation of 5-fluoroindole, an electron-rich heterocyclic compound, are electrophilic aromatic substitution reactions. The preferred position for formylation is the C3-position due to the high electron density at this site. The three primary methods employed are:
-
Vilsmeier-Haack Reaction: This is the most widely used and generally high-yielding method for the formylation of indoles. It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2][3]
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of acetic acid and boric acid. It is a viable alternative, though sometimes less efficient than the Vilsmeier-Haack reaction.[4][5][6]
-
Reimer-Tiemann Reaction: This reaction involves the use of chloroform (CHCl₃) and a strong base, like sodium hydroxide, to generate dichlorocarbene as the electrophile. While applicable to indoles, it can sometimes lead to ring-expansion side products.[7][8][9][10]
Q2: What is the expected major product from the formylation of 5-fluoroindole?
The major product from the formylation of 5-fluoroindole is 5-fluoro-1H-indole-3-carbaldehyde . The electron-donating nature of the indole nitrogen directs the electrophilic attack of the formylating agent preferentially to the C3 position of the pyrrole ring.
Q3: How does the fluorine substituent at the 5-position affect the formylation reaction?
The fluorine atom at the 5-position is an electron-withdrawing group, which can slightly deactivate the indole ring towards electrophilic substitution compared to unsubstituted indole. However, 5-fluoroindole is still sufficiently electron-rich to undergo formylation effectively, particularly with the potent Vilsmeier reagent. The primary influence of the fluorine atom is on the electronic properties of the resulting aldehyde, which can be a desirable feature in medicinal chemistry applications.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 5-fluoroindole and provides strategies for remediation.
Issue 1: Low Yield of the Desired 5-Fluoroindole-3-carbaldehyde
A low yield of the target product is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Strategy |
| Incomplete reaction | - Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material before workup. - Temperature: For the Vilsmeier-Haack reaction, after the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), the reaction with 5-fluoroindole may require warming to room temperature or slightly above to proceed to completion. |
| Degradation of starting material or product | - Temperature Control: Avoid excessive heating, as indoles can be sensitive to strong acids and high temperatures. Maintain the recommended temperature for each specific formylation method. - Exclusion of Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reagent Stoichiometry | - Vilsmeier-Haack: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to 5-fluoroindole) is often optimal. A large excess can lead to side reactions. |
Issue 2: Formation of Multiple Products (Side Products)
The formation of side products can complicate purification and reduce the yield of the desired aldehyde.
| Observed Side Product | Potential Cause | Troubleshooting & Prevention |
| Di-formylated Product (e.g., 1,3-diformyl-5-fluoroindole) | Use of excess formylating agent or prolonged reaction times. | - Carefully control the stoichiometry of the formylating agent. A 1.1:1 ratio of Vilsmeier reagent to 5-fluoroindole is a good starting point. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| N-formylated Product (1-formyl-5-fluoroindole) | This can occur, particularly if the C3 position is sterically hindered or under certain reaction conditions. | While C3-formylation is generally favored, N-formylation can be minimized by using aprotic solvents and appropriate temperature control. |
| Chlorinated Byproducts (in Vilsmeier-Haack) | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. | - Maintain a low reaction temperature (0-5 °C) during the addition of POCl₃ and the initial reaction phase. - Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to chlorination. |
| Ring-Expansion Products (in Reimer-Tiemann) | The dichlorocarbene intermediate in the Reimer-Tiemann reaction is known to cause ring expansion of pyrroles and indoles, leading to the formation of 3-chloroquinoline derivatives.[10] | This is an inherent potential side reaction of the Reimer-Tiemann method with indoles. If this is a significant issue, switching to the Vilsmeier-Haack or Duff reaction is recommended. |
| Indole Trimers (in Vilsmeier-Haack) | Under certain Vilsmeier conditions, the formation of tri-indolylmethane derivatives has been observed as a side reaction.[11] | This is more likely with unsubstituted indole. The presence of the fluoro substituent may disfavor this pathway. Adhering to optimized reaction conditions should minimize this side product. |
Quantitative Data on Side Product Formation (General Guidance)
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) (Approx.) | Di-formylated Byproduct Yield (%) (Approx.) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: These are generalized yields and will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Fluoroindole
This protocol is a general procedure and may require optimization.
Materials:
-
5-Fluoroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
To a stirred, anhydrous solution of DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve 5-fluoroindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker of ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-1H-indole-3-carbaldehyde.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 5-fluoroindole.
Potential Side Product Pathways
Caption: Potential side product pathways in the formylation of 5-fluoroindole.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 5-Fluoro-1H-indole-2-carbaldehyde
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 5-Fluoro-1H-indole-2-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | 1. Inappropriate solvent system (polarity is too high or too low). 2. Column overloading. 3. Column channeling. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC). Start with a low polarity system (e.g., 10:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for the desired compound. 2. Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). 3. Ensure the column is packed uniformly. Dry packing or a well-prepared slurry can prevent channeling. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Band Tailing | 1. The compound may be slightly acidic or basic, interacting strongly with the silica gel. 2. The sample is not fully dissolved or is precipitating on the column. | 1. Add a small amount of a modifier to the mobile phase, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. 2. Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a stronger solvent that is then diluted by the mobile phase at the top of the column. |
| Compound Crashing/Precipitating on the Column | The compound has low solubility in the mobile phase. | 1. Use a different solvent system in which the compound is more soluble. 2. Load the sample onto the column using a "dry loading" technique (adsorbing the crude material onto a small amount of silica gel before adding it to the column). |
| Multiple Spots on TLC for a Single Fraction | 1. Co-elution of impurities. 2. Decomposition of the product on the silica gel. | 1. Use a shallower gradient or isocratic elution with a finely tuned solvent system. 2. Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. Run the column more quickly to minimize contact time. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common starting point for indole-containing compounds is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate. Based on similar compounds, a good initial ratio to try is in the range of 10:1 to 5:1 Hexane:Ethyl Acetate. It is crucial to first determine the optimal solvent system by running TLC plates.
Q2: How do I determine the correct fractions to combine?
Each collected fraction should be spotted on a TLC plate and developed in the chromatography solvent system. Fractions that show a single spot corresponding to the Rf of the pure product (as determined by a reference spot of the starting material and product) should be combined.
Q3: What stationary phase should I use?
Standard silica gel (230-400 mesh) is the most common stationary phase for this type of purification.
Q4: My compound is a solid. How should I load it onto the column?
You can use either wet or dry loading.
-
Wet loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the packed column. Dry loading is often preferred for compounds with limited solubility in the mobile phase.
Q5: The purified product still shows impurities by NMR. What can I do?
If minor impurities persist, a second column chromatography with a very shallow gradient or an isocratic elution with the optimized solvent system may be necessary. Alternatively, recrystallization could be an effective final purification step.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of Hexane:Ethyl Acetate (e.g., 10:1, 8:1, 5:1) to find a system that gives the product an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Prepare the chosen mobile phase.
-
In a beaker, mix silica gel with the mobile phase to form a pourable slurry.
-
Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then carefully drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock to begin elution, maintaining a steady flow rate.
-
Collect the eluent in fractions of appropriate volume.
-
Continuously monitor the separation by TLC. Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Typical) | Hexane:Ethyl Acetate | A common and effective solvent system. |
| Solvent Ratio (Typical) | 10:1 to 4:1 (v/v) | The optimal ratio should be determined by TLC. |
| Target Rf Value | 0.2 - 0.3 | Provides good separation on the column. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Substituted Indoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of substituted indoles. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Vilsmeier-Haack reaction with substituted indoles, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of my 3-formylindole. What are the likely causes and how can I improve it?
-
Answer: Low yields in the Vilsmeier-Haack reaction can stem from several factors, primarily related to the reactivity of the indole substrate and the reaction conditions.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the indole ring.[1]
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups increase the electron density of the indole ring, generally leading to higher yields and faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, and halo groups decrease the nucleophilicity of the indole, often resulting in lower yields or requiring more forcing conditions. For indoles with strong EWGs, consider increasing the temperature or using a larger excess of the Vilsmeier reagent. However, be aware that this may also increase the likelihood of side reactions.
-
-
Vilsmeier Reagent Quality: The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of a formamide (typically DMF) with an activating agent (commonly POCl₃).[2][3]
-
Reaction Temperature and Time:
-
Temperature: The optimal temperature depends on the substrate's reactivity. For electron-rich indoles, the reaction may proceed well at room temperature or with gentle heating.[6] For less reactive indoles, higher temperatures (up to 80-100 °C) may be necessary.[5] Careful temperature control is crucial to prevent decomposition.[5]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation and the formation of byproducts.[7]
-
-
Issue 2: Formation of Dark-Colored Byproducts or Tar
-
Question: My reaction mixture has turned dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What is causing this and how can I prevent it?
-
Answer: The formation of dark-colored materials or tars is a common issue and usually indicates product or starting material decomposition or polymerization.
-
Excessive Heat: Overheating the reaction mixture is a primary cause of tar formation.[7] It is critical to maintain careful temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and the subsequent formylation step.
-
Reaction under Inert Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Work-up Procedure: The quenching and hydrolysis step is highly exothermic. Pouring the reaction mixture onto crushed ice with vigorous stirring helps to dissipate the heat effectively. Improper pH adjustment during work-up can also lead to product degradation.
-
Issue 3: Multiple Formylations
-
Question: I am observing di-formylated or other multiply formylated byproducts in my reaction. How can I improve the selectivity for mono-formylation?
-
Answer: Over-formylation can occur, especially with highly activated indole substrates.
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the indole substrate. A 1:1 to 1.5:1 ratio is a good starting point.
-
Order of Addition: Adding the indole solution dropwise to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent, promoting multiple additions. Consider the reverse addition (adding the Vilsmeier reagent to the indole solution) to maintain a lower concentration of the electrophile.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity for mono-formylation.
-
Issue 4: Chlorinated Byproducts
-
Question: My product is contaminated with a chlorinated analog. Where is this coming from and what can I do to avoid it?
-
Answer: Chlorination is a known side reaction when using POCl₃, as the Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[7]
-
Reaction Temperature: Higher temperatures can favor chlorination. Running the reaction at the lowest effective temperature is recommended.
-
Alternative Reagents: If chlorination is a persistent problem, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Vilsmeier-Haack reaction on indoles?
-
A1: The reaction proceeds in three main steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[8]
-
Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent.[9]
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the 3-formylindole.[8]
-
-
-
Q2: At which position on the indole ring does formylation typically occur?
-
A2: Formylation predominantly occurs at the C3 position of the indole ring, which is the most electron-rich and nucleophilic position.[4]
-
-
Q3: Can I perform the Vilsmeier-Haack reaction on N-substituted indoles?
-
A3: Yes, the reaction is generally applicable to N-substituted indoles. The presence of an N-substituent can sometimes influence the reaction's regioselectivity and rate.
-
-
Q4: What are some common solvents for the Vilsmeier-Haack reaction?
-
Q5: Are there any alternatives to POCl₃ for activating DMF?
-
A5: Yes, other activating agents such as oxalyl chloride, thionyl chloride, and phosgene can be used to generate the Vilsmeier reagent.[3]
-
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.
Table 1: Formylation of Indoles with Electron-Donating Groups
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [4] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [4] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 90 | 7 | 92 | [4] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [4] |
Table 2: Formylation of Indoles with Electron-Withdrawing Groups
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | POCl₃, DMF | 0 to 95 | 8 | 85 | [4] |
| 6-Chloroindole | POCl₃, DMF | 0 to 95 | 8 | 88 | [4] |
| Methyl 6-methyl-1H-indole-2-carboxylate | POCl₃, DMF | Not Specified | Not Specified | 79 | [11] |
| Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate | POCl₃, DMF | Not Specified | Not Specified | 83 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Electron-Rich Indole (e.g., 5-Methoxyindole)
Materials:
-
5-Methoxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a two-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (3.0 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 5-methoxyindole (1.0 equivalent) in anhydrous DMF.
-
Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-formyl-5-methoxyindole.
-
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction on a substituted indole.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Caption: Effect of substituents on the Vilsmeier-Haack reaction of indoles.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Indole Aldehydes
Welcome to the technical support center for the synthesis of fluorinated indole aldehydes. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing fluorinated indole aldehydes?
A1: The most prevalent and versatile method for the formylation of fluorinated indoles is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the electron-rich indole ring.[2][3][4][5]
Q2: At which position on the fluorinated indole ring does formylation typically occur?
A2: Electrophilic substitution on the indole nucleus, including the Vilsmeier-Haack reaction, overwhelmingly favors the C3 position.[6] This is due to the high electron density at this position, which is stabilized by the nitrogen atom's lone pair through resonance. While the position of the fluorine atom can influence reactivity, formylation at C3 is the expected primary outcome.
Q3: How does the fluorine substituent affect the Vilsmeier-Haack reaction?
A3: The fluorine atom is an electron-withdrawing group, which generally deactivates the indole ring towards electrophilic attack. This can make the reaction more sluggish compared to unsubstituted indole, potentially requiring longer reaction times or slightly elevated temperatures to achieve good conversion.[7] However, the reaction is still highly effective for producing the desired C3-formylated product.
Q4: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A4: Yes, other formylation methods exist, although they are less commonly used for this specific application. These include the Rieche, Gattermann, and Duff reactions.[5] A more modern approach involves using trimethyl orthoformate as the formyl source with a boron trifluoride diethyl etherate (BF₃·OEt₂) catalyst, which can proceed rapidly under mild, neat conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of fluorinated indole aldehydes, particularly via the Vilsmeier-Haack reaction.
Problem 1: Low or No Product Yield
Q: My Vilsmeier-Haack reaction on a fluoroindole substrate is resulting in a very low yield or no desired product. What are the potential causes and solutions?
A: This is a common challenge that can be traced back to several factors. Systematically evaluating your reagents and reaction conditions is key to resolving the issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Degraded Reagents | The Vilsmeier reagent is sensitive to moisture. Ensure that the phosphorus oxychloride (POCl₃) is fresh and the N,N-dimethylformamide (DMF) is anhydrous. Use freshly opened bottles or properly stored reagents. |
| Suboptimal Temperature | The reactivity of fluorinated indoles can be lower than that of indole itself. If the reaction is performed at 0 °C and shows low conversion, consider allowing the reaction to warm to room temperature or gently heating it to 40-50 °C. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). |
| Insufficient Reaction Time | Due to the deactivating effect of fluorine, the reaction may require more time to reach completion. Extend the reaction time and monitor periodically by TLC to determine the optimal duration. |
| Impure Starting Material | Impurities in the starting fluoroindole can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting material, purifying it by recrystallization or column chromatography if necessary. |
| Improper Work-up | The hydrolysis of the intermediate iminium salt is a critical step. After quenching the reaction with ice, ensure that the pH is adjusted correctly (typically to basic) and that the hydrolysis is complete, which may sometimes require gentle heating. |
Below is a logical workflow for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products / Purification Difficulties
Q: My reaction produces the desired aldehyde, but it is contaminated with significant byproducts, making purification difficult. How can I improve selectivity and simplify purification?
A: The formation of side products often stems from the high reactivity of the indole nucleus or from subsequent reactions of the product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| N-Formylation | If the indole nitrogen is unprotected (N-H), formylation can sometimes occur at the nitrogen in addition to the C3 position. While C3 formylation is generally favored, protecting the nitrogen (e.g., with a Boc or Tosyl group) can ensure exclusive C3 functionalization. Note that some protecting groups may be cleaved under the reaction or work-up conditions. |
| Di-Indolylmethane Formation | The product aldehyde can sometimes react further with unreacted indole starting material to form bis(indolyl)methane-type byproducts. This can be minimized by ensuring a slight excess of the Vilsmeier reagent and maintaining a low reaction temperature to control reactivity. |
| Difficult Chromatography | Fluorinated compounds can sometimes be challenging to purify via silica gel chromatography. Try different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). If the product is a solid, trituration with a non-polar solvent like hexane or recrystallization from a suitable solvent system can be highly effective for purification. |
Quantitative Data Summary
The yield of fluorinated indole aldehydes can be influenced by the position of the fluorine atom and the specific synthetic route employed. The following table provides representative yields for different isomers. Note that direct comparison should be made with caution as the starting materials and reaction conditions are not identical across all examples.
| Product | Starting Material | Reaction | Reported Yield | Reference |
| 5-Fluoroindole-3-carboxaldehyde | 5-Fluoroindole | Vilsmeier-Haack | 76% | |
| 6-Chloro-1H-indole-3-carboxaldehyde | 5-Chloro-2-methyl-aniline | Vilsmeier-Haack type | 91% | [6] |
| 7-Fluoro-1H-indole-3-carboxaldehyde | 2-Fluoro-6-methyl-aniline | Vilsmeier-Haack type | Not specified, but patent implies high yield | [6] |
| 5-Bromo-1H-indole-3-carboxaldehyde | 4-Bromo-2-methyl-aniline | Vilsmeier-Haack type | 91% | [6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 5-Fluoroindole-3-carboxaldehyde
This protocol is adapted from a reported general method for the synthesis of 5-fluoroindole-3-carboxaldehyde.
Materials:
-
5-Fluoroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoroindole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.2 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding crushed ice to the flask.
-
Add 2 M NaOH solution to the mixture and heat at reflux for 40 minutes to ensure complete hydrolysis of the intermediate.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate) to afford the pure 5-fluoroindole-3-carboxaldehyde.
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Stability of 5-Fluoro-1H-indole-2-carbaldehyde in different solvents
Technical Support Center: 5-Fluoro-1H-indole-2-carbaldehyde
This technical support center provides guidance on the stability of this compound in various solvents. Due to the limited availability of specific stability data for this compound in the public domain, this guide offers general best practices, troubleshooting advice for common experimental issues, and protocols for researchers to determine stability in their specific applications.
Troubleshooting Guides and FAQs
Q1: My this compound solution appears to have degraded. What are the likely causes?
A1: Degradation of this compound can be attributed to several factors based on the general reactivity of aldehydes and indole compounds:
-
Oxidation: Aldehydes are susceptible to oxidation, which can convert the aldehyde group to a carboxylic acid.[1][2] This can be initiated by exposure to air (oxygen), especially under light or in the presence of metal ion contaminants.
-
Light Sensitivity: Indole derivatives can be sensitive to light, which may catalyze degradation.
-
pH Instability: Both acidic and basic conditions can potentially lead to the degradation of the indole ring or the aldehyde functional group.
-
Solvent Reactivity: Certain solvents, particularly protic solvents or those containing impurities, may react with the aldehyde.
-
Improper Storage: Storing the compound at room temperature or in a loosely sealed container can accelerate degradation.[3]
Q2: I am observing low yields or unexpected side products in my reaction involving a this compound solution. Could solvent instability be the cause?
A2: Yes, the instability of your this compound stock solution is a probable cause. If the compound has degraded in the solvent, the actual concentration of the active aldehyde will be lower than calculated, leading to reduced yields. Furthermore, degradation products can introduce impurities that may interfere with your reaction, leading to the formation of unexpected side products. It is crucial to use freshly prepared solutions or to have assessed the stability of your stock solution over time.
Q3: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A3: To maximize the stability of your solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. Common choices for similar compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. The choice of solvent should be guided by your experimental needs and compatibility with the compound.
-
Inert Atmosphere: When preparing and storing solutions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Storage Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation processes.[4]
-
Aliquotting: If you need to use the solution multiple times, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric conditions.
Q4: How can I quickly check if my this compound solution is still viable for my experiment?
A4: A quick check can be performed using Thin Layer Chromatography (TLC). Spot a small amount of your solution on a TLC plate alongside a freshly prepared solution (if possible) or a reference spot of the solid compound dissolved in a suitable solvent. The appearance of new spots or a significant decrease in the intensity of the main spot in your aged solution compared to the fresh one indicates potential degradation. For a more quantitative assessment, analytical techniques like HPLC or NMR are recommended.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify the stability of this compound over time.
1. Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Acetonitrile, Ethanol)
-
HPLC-grade mobile phase solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time = 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the main compound at this point will serve as the initial reference (100% stability).
-
Sample Storage: Divide the remaining stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage. Allow it to come to room temperature before opening.
-
Sample Preparation and Analysis: Prepare a sample for HPLC analysis from the stored solution in the same manner as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100
7. Data Presentation: Summarize the quantitative data in a table for easy comparison.
Data Presentation
Table 1: Stability of this compound in Various Solvents over Time
| Solvent | Storage Temperature (°C) | Time (Days) | Remaining Compound (%) | Observations |
| e.g., DMSO | e.g., 25 | 0 | 100 | e.g., Clear, colorless solution |
| 1 | ||||
| 3 | ||||
| 7 | e.g., Slight yellowing | |||
| 14 | ||||
| 30 | ||||
| e.g., Acetonitrile | e.g., 4 | 0 | 100 | e.g., Clear, colorless solution |
| 1 | ||||
| 3 | ||||
| 7 | ||||
| 14 | ||||
| 30 |
This table is a template. Researchers should populate it with their experimental data.
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
References
Technical Support Center: Reactions Involving Indole-2-Carbaldehydes
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during chemical reactions involving indole-2-carbaldehydes. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of Indole-2-carbaldehyde
Q1: My synthesis of indole-2-carbaldehyde is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the synthesis of indole-2-carbaldehyde can arise from several factors depending on the synthetic route. Here are some common issues and solutions:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
-
Side reactions: The formation of byproducts can significantly lower the yield of the desired product. For instance, in the Vilsmeier-Haack reaction, formylation can sometimes occur at the C3 position, or polymerization of the indole nucleus may happen under strongly acidic conditions.[1]
-
Purification losses: Indole-2-carbaldehyde can be challenging to purify. Repeated chromatographic separations may be necessary, which can lead to loss of product.[2]
-
Suboptimal reagents or conditions: The purity of starting materials and reagents is crucial. For example, in syntheses involving organolithium reagents, strictly anhydrous conditions are necessary.
Q2: I am observing the formation of a dark, polymeric material in my reaction mixture. What is it and how can I prevent it?
The formation of dark, polymeric material is a common issue in indole chemistry, especially under acidic conditions such as in the Vilsmeier-Haack reaction. This is often due to the acid-catalyzed self-polymerization of the indole nucleus.[1]
-
Temperature control: Maintain a low temperature during the addition of reagents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Slow addition of reagents: Add acidic reagents dropwise and with efficient stirring to avoid localized high concentrations of acid.
Reactions of Indole-2-carbaldehyde
Q3: I am struggling with a low yield in the aldol condensation of indole-2-carbaldehyde with a ketone. What can I do?
Low yields in aldol condensations can be due to the reversibility of the reaction or suboptimal conditions.
-
Drive the equilibrium: In many cases, the initial aldol addition product can be dehydrated to form a more stable α,β-unsaturated carbonyl compound. Heating the reaction mixture can promote this irreversible dehydration step and thus increase the overall yield.[3]
-
Catalyst choice: The choice and concentration of the base catalyst are critical. Common catalysts include sodium hydroxide or potassium hydroxide.
-
Reaction time and temperature: Monitor the reaction by TLC to determine the optimal reaction time. While heating can favor the condensation product, excessively high temperatures might lead to side reactions.
Q4: My reductive amination of indole-2-carbaldehyde is not proceeding as expected. What are the potential issues?
Reductive amination is a powerful tool, but its success depends on the careful control of reaction conditions.
-
Reducing agent: The choice of reducing agent is important. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they can selectively reduce the intermediate imine in the presence of the starting aldehyde.[4]
-
pH control: The pH of the reaction mixture is crucial for the formation of the imine intermediate. It is typically carried out under weakly acidic conditions.
-
Imine formation: Ensure the imine is formed before or concurrently with the addition of the reducing agent. In some cases, pre-formation of the imine is beneficial.
Data Presentation
Table 1: Comparison of Synthetic Methods for Indole-2-carbaldehyde
| Method | Starting Material | Reagents | Reported Yield | Reference |
| Oxidation | 2-Hydroxymethylindole | Activated Manganese Dioxide | Good | [2][5] |
| McFadyen and Stevens | Indole-2-carbohydrazide derivative | Base, heat | Moderate | [2][5] |
| Lithiation/Formylation | Indole | n-BuLi, t-BuLi, DMF | 58% | [6] |
| Vilsmeier-Haack (on protected indole) | N-protected Indole | POCl₃, DMF | High | [1] |
| Vilsmeier-Haack (on indole-2-carboxylic acid derivative) | Ethyl 5-nitro-1H-indole-2-carboxylate | POCl₃, DMF | 95% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Indole-2-carbaldehyde via Oxidation of 2-Hydroxymethylindole
-
Dissolve 2-hydroxymethylindole (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add activated manganese dioxide (excess, e.g., 2.5 equivalents by weight).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take 20-30 hours.[2]
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[2]
Protocol 2: Aldol Condensation of Indole-2-carbaldehyde
-
In a suitable flask, dissolve indole-2-carbaldehyde (1 equivalent) and the ketone (e.g., acetone, 0.5 equivalents for a 2:1 condensation) in ethanol.
-
Add an aqueous solution of a base, such as 2M sodium hydroxide.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
If precipitation is slow, the reaction mixture can be gently heated.[8]
-
After the reaction is complete (as indicated by TLC or cessation of precipitation), cool the mixture.
-
Isolate the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then water to remove any remaining base and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.[3][8]
Protocol 3: Reductive Amination of Indole-2-carbaldehyde
-
Dissolve indole-2-carbaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by TLC or IR spectroscopy).
-
Add the reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.
-
Continue stirring at room temperature until the reaction is complete (as monitored by TLC).
-
Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions with indole-2-carbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amherst.edu [amherst.edu]
Technical Support Center: Synthesis of 5-Fluoro-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1H-indole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing common formylation methods like the Vilsmeier-Haack reaction.
Problem 1: Low or No Yield of the Desired this compound
Possible Causes and Solutions:
-
Incorrect Regioselectivity of the Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction on 5-fluoroindole preferentially formylates the C3 position due to the electronic properties of the indole ring. The electron-donating nature of the nitrogen atom directs electrophilic substitution to the C3 position, which has the highest electron density. The desired C2 isomer is often a minor byproduct.
-
Solution: Consider alternative synthetic strategies that favor C2 functionalization. The Fischer indole synthesis is a recommended method for regioselective synthesis of 2-substituted indoles. This involves the reaction of 4-fluorophenylhydrazine with a pyruvate derivative, leading to the formation of a 5-fluoroindole-2-carboxylate, which can then be converted to the desired 2-carbaldehyde.
-
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), can decompose if not prepared and used correctly.
-
Solution: Ensure that all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.
-
-
Reaction Conditions Not Optimized: Temperature and reaction time can significantly impact the yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, a gradual increase in temperature may be necessary. However, excessive heat can lead to the formation of tarry byproducts.
-
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Causes and Solutions:
-
Formation of Isomeric Byproducts: As mentioned, the primary byproduct is often the more stable 5-Fluoro-1H-indole-3-carbaldehyde.
-
Solution: Careful purification is required to separate the isomers. Column chromatography on silica gel is the most common method. The choice of eluent system is critical for achieving good separation. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective.
-
-
Diformylation: Under forcing reaction conditions (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent), diformylation of the indole ring can occur.
-
Solution: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Maintain a low reaction temperature and monitor the reaction closely to avoid over-reaction.
-
-
N-Formylation: The nitrogen atom of the indole ring can also be formylated, leading to the formation of N-formyl-5-fluoroindole derivatives.
-
Solution: N-formylation is more likely to occur under certain conditions and with specific reagents. Careful control of the reaction parameters can minimize this side reaction. The N-formyl group can often be removed during aqueous workup, but stable N-formylated byproducts may require specific deprotection steps.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Product Solubility: The product may have some solubility in the aqueous phase during workup.
-
Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Tarry Residue Formation: Overheating or the presence of impurities can lead to the formation of polymeric or tarry materials, which can complicate purification.
-
Solution: Maintain strict temperature control throughout the reaction. Use high-purity starting materials and anhydrous solvents. If a tarry residue forms, it may be necessary to perform a preliminary filtration or trituration step before column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction not the ideal method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the case of the indole ring, the C3 position is electronically favored for electrophilic attack, making 5-Fluoro-1H-indole-3-carbaldehyde the major product. The synthesis of the C2 isomer via this method is generally low-yielding due to this inherent regioselectivity.
Q2: What is the recommended synthetic route for obtaining this compound with high regioselectivity?
A2: The Fischer indole synthesis is a highly effective method for the regioselective synthesis of 2-substituted indoles.[1] The general approach involves the cyclization of a 4-fluorophenylhydrazone derived from a pyruvate ester. The resulting ethyl 5-fluoro-1H-indole-2-carboxylate can then be converted to the desired 2-carbaldehyde through standard functional group transformations, such as reduction to the alcohol followed by oxidation.
Q3: What are the expected major byproducts in the Vilsmeier-Haack formylation of 5-fluoroindole?
A3: The primary and most significant byproduct is the constitutional isomer, 5-Fluoro-1H-indole-3-carbaldehyde. Other potential minor byproducts include N-formylated 5-fluoroindole and diformylated products, although their formation is typically less prevalent under controlled conditions.
Q4: How can I confirm the identity of the desired 2-carbaldehyde isomer versus the 3-carbaldehyde byproduct?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the two isomers. The chemical shifts and coupling constants of the protons on the indole ring will be distinct for the C2 and C3 substituted products. Specifically, the proton at the C3 position of the 2-carbaldehyde will have a characteristic chemical shift, different from the proton at the C2 position of the 3-carbaldehyde.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent and should be handled with extreme care in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Summary of Potential Products in the Formylation of 5-Fluoroindole
| Compound Name | Structure | Typical Observation | Method of Formation |
| This compound | Desired Product | Minor product in Vilsmeier-Haack; Major product via Fischer indole synthesis | Vilsmeier-Haack, Fischer Indole Synthesis |
| 5-Fluoro-1H-indole-3-carbaldehyde | Major Byproduct | Predominant product in Vilsmeier-Haack reaction | Vilsmeier-Haack |
| N-Formyl-5-fluoroindole | Potential Byproduct | Can form under certain Vilsmeier-Haack conditions | Vilsmeier-Haack |
| Diformylated 5-fluoroindoles | Potential Byproduct | More likely with excess reagent or harsh conditions | Vilsmeier-Haack |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Indole (Illustrative)
This protocol is for the general formylation of an indole and typically yields the 3-formyl isomer as the major product.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the 5-fluoroindole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conceptual Outline for Fischer Indole Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate
This protocol outlines the key steps for a regioselective synthesis of a precursor to this compound.
-
React 4-fluorophenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Induce cyclization of the hydrazone to form ethyl 5-fluoro-1H-indole-2-carboxylate using an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) with heating.[1]
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
After cooling, quench the reaction mixture and extract the product with an organic solvent.
-
Purify the crude ethyl 5-fluoro-1H-indole-2-carboxylate by recrystallization or column chromatography.
-
The resulting ester can be converted to the 2-carbaldehyde via a two-step process: reduction to the corresponding alcohol (e.g., using LiAlH₄) followed by oxidation (e.g., using MnO₂ or a Swern oxidation).
Visualizations
Caption: Vilsmeier-Haack formylation of 5-fluoroindole.
Caption: Troubleshooting low yield of the desired product.
References
Technical Support Center: Reaction Condition Optimization for Palladium-Catalyzed Coupling with 5-Fluoro-1H-indole-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for palladium-catalyzed coupling reactions involving 5-fluoro-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed coupling reactions?
A1: Researchers may encounter several challenges stemming from the unique structure of this compound:
-
Influence of the Aldehyde Group: The electron-withdrawing nature of the carbaldehyde at the C2 position can deactivate the indole ring towards certain coupling reactions. It may also coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Reactivity of the N-H Bond: The indole N-H is acidic and can react with the bases used in coupling reactions. This can lead to N-arylation or other side reactions, and may necessitate N-protection.
-
Site Selectivity: While the halogen at a specific position (e.g., a bromo or iodo substituent) is the primary site for cross-coupling, the inherent reactivity of the indole C-H bonds could lead to side products from direct C-H activation under certain conditions.
-
Catalyst Deactivation: The substrate or impurities could lead to the deactivation of the palladium catalyst, resulting in low yields.
Q2: Is N-protection of the indole necessary for coupling reactions with this compound?
A2: The necessity of N-protection is highly dependent on the specific reaction conditions and the coupling partner.
-
For Suzuki and Heck Reactions: It is often possible to perform these couplings on the unprotected indole. However, if N-arylation is observed as a side product or if yields are low, N-protection with groups like Boc, Ts, or SEM can be beneficial.
-
For Buchwald-Hartwig Amination: N-arylation is a common side reaction. Using a bulky N-protecting group can prevent this and direct the amination to the desired position on the indole ring.
Q3: Which palladium catalysts and ligands are generally recommended for coupling reactions with indole derivatives?
A3: The choice of catalyst and ligand is crucial for a successful coupling reaction.
-
Palladium Sources: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Ligands:
-
For Suzuki coupling , phosphine ligands like SPhos, XPhos, and dppf are often effective for heteroaryl couplings.
-
For Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are commonly used.
-
For Heck and Sonogashira couplings , phosphine ligands like PPh₃ or P(o-tol)₃ can be effective, although more specialized ligands may be required for challenging substrates.
-
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Palladium Catalyst | The active Pd(0) species is crucial. Ensure your palladium source is fresh and properly stored. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Protodeboronation of Boronic Acid | This is a common side reaction, especially with electron-deficient boronic acids. Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. Running the reaction under anhydrous conditions until the final workup can also help. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often effective for heteroaryl couplings. The base should be finely powdered to ensure good solubility and reactivity. |
| Poor Solvent Choice | A solvent system that dissolves both the organic substrates and the inorganic base is necessary. Common choices include 1,4-dioxane/water, toluene/water, or DMF. |
| Sub-optimal Temperature | Reaction temperatures typically range from 80-110 °C. If the reaction is sluggish, a higher temperature might be required. Monitor the reaction for decomposition at elevated temperatures. |
Issue 2: Side Reactions in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| N-Arylation of the Indole | The indole N-H can compete with the desired amine coupling partner. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). Alternatively, using a bulky ligand on the palladium can sterically hinder N-arylation. |
| Homocoupling of the Aryl Halide | This can occur if the oxidative addition is faster than the subsequent steps. Lowering the catalyst loading or using a more active ligand can sometimes mitigate this. |
| Dehalogenation of the Indole | The starting material can be reduced, especially at higher temperatures. Optimize the reaction time and temperature, and ensure a strictly inert atmosphere. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: General Reaction Parameters for Suzuki Coupling of Bromo-N-Heterocycles
| Parameter | Common Options | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings. Buchwald precatalysts are also highly effective. |
| Ligand | XPhos, SPhos, PPh₃, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands like XPhos and SPhos are often used with Pd₂(dba)₃ or Pd(OAc)₂ for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | An aqueous solution of the base is typically used. K₃PO₄ is often effective for heteroaryl couplings. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMF | A mixed solvent system is common to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80 - 110 °C | Reaction temperature may need to be optimized based on the specific catalyst |
Validation & Comparative
Comparative analysis of the biological activity of fluoroindole isomers
A Comparative Analysis of the Biological Activity of Fluoroindole Isomers
This guide provides an objective comparison of the biological activities of 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole. The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles. This document is intended to assist researchers, scientists, and drug development professionals in navigating the therapeutic potential and mechanistic nuances of these four isomers.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole. Direct comparative studies for all isomers across various biological targets are limited; however, the most comprehensive data is available for their antimicrobial activity against Mycobacterium tuberculosis.
| Compound | Biological Activity | Target Organism/Cell Line | Assay Type | Key Metric (Unit) | Result |
| 4-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 18.5 |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 4.7 |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 74.0 |
| 7-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 148.0 |
| 7-Fluoroindole | Antivirulence | Pseudomonas aeruginosa | Biofilm Inhibition | % Inhibition (at 1 mM) | ~75% |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. REMA stands for Resazurin Microtiter Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Objective: To determine the lowest concentration of fluoroindole isomers that inhibits the growth of M. tuberculosis.
Materials:
-
Fluoroindole isomer stock solutions (in DMSO)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile DMSO
-
Positive control (e.g., Isoniazid)
-
Negative control (media only)
Procedure:
-
Prepare serial dilutions of the fluoroindole isomers in Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells with a known anti-tuberculosis drug and negative control wells with media and bacteria but no compound.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Antivirulence Activity: Crystal Violet Biofilm Assay
This protocol is used to quantify the inhibition of biofilm formation by the fluoroindole isomers.
Objective: To determine the effect of fluoroindole isomers on the formation of Pseudomonas aeruginosa biofilms.
Materials:
-
Fluoroindole isomer stock solutions (in DMSO)
-
Pseudomonas aeruginosa PAO1 culture
-
Luria-Bertani (LB) broth
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow a culture of P. aeruginosa in LB broth overnight at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well plate.
-
Add the fluoroindole isomers at various concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, discard the planktonic cells by gently inverting the plate.
-
Wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubating for 15 minutes.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the no-treatment control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Putative inhibition of the Tryptophan Biosynthesis Pathway in M. tuberculosis by fluoroindoles.
Caption: Proposed mechanism of antivirulence activity of 7-Fluoroindole via quorum sensing inhibition in P. aeruginosa.
Caption: Generalized experimental workflow for the comparative biological evaluation of fluoroindole isomers.
Spectroscopic comparison of 5-Fluoro-1H-indole-2-carbaldehyde and its non-fluorinated analog
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, indole derivatives stand as a cornerstone scaffold, renowned for their diverse biological activities. The strategic introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide provides a detailed spectroscopic comparison of 5-Fluoro-1H-indole-2-carbaldehyde and its non-fluorinated parent, 1H-indole-2-carbaldehyde, offering researchers a valuable dataset for the characterization and development of novel indole-based therapeutics.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic characteristics of this compound and 1H-indole-2-carbaldehyde, providing a direct comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1H-indole-2-carbaldehyde [1] | -CHO | 9.88 | s | - |
| H-3 | 7.3 | s | - | |
| H-4 | 7.77 | d | 8.1 | |
| H-5 | 7.20 | t | 7.4 | |
| H-6 | 7.41 | t | 7.0 | |
| H-7 | 7.48 | d | 8.3 | |
| This compound * | -CHO | ~9.9 | s | - |
| H-3 | ~7.4 | d | JH,F ≈ 2-3 Hz | |
| H-4 | ~7.45 | dd | JH,H ≈ 9 Hz, JH,F ≈ 4-5 Hz | |
| H-6 | ~7.1 | ddd | JH,H ≈ 9 Hz, JH,F ≈ 9-10 Hz, JH,H ≈ 2.5 Hz | |
| H-7 | ~7.5 | dd | JH,H ≈ 9 Hz, JH,F ≈ 0.5 Hz |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1H-indole-2-carbaldehyde [1] | C=O | 182.89 |
| C-2 | 136.87 | |
| C-3 | 115.60 | |
| C-3a | 128.25 | |
| C-4 | 124.37 | |
| C-5 | 122.20 | |
| C-6 | 128.25 | |
| C-7 | 113.28 | |
| C-7a | 138.80 | |
| This compound * | C=O | ~183 |
| C-2 | ~137 | |
| C-3 | ~116 | |
| C-3a | ~129 (d, JC,F ≈ 10 Hz) | |
| C-4 | ~112 (d, JC,F ≈ 25 Hz) | |
| C-5 | ~159 (d, JC,F ≈ 240 Hz) | |
| C-6 | ~110 (d, JC,F ≈ 25 Hz) | |
| C-7 | ~114 (d, JC,F ≈ 5 Hz) | |
| C-7a | ~135 |
Note: Predicted chemical shifts and coupling constants for this compound are based on established fluorine substituent effects.
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | Parameter | 1H-indole-2-carbaldehyde | This compound |
| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1660-1680 | ~1660-1680 |
| N-H Stretch (cm⁻¹) | ~3200-3400 | ~3200-3400 | |
| C-F Stretch (cm⁻¹) | N/A | ~1200-1250 | |
| Mass Spectrometry | Molecular Weight ( g/mol ) | 145.16[2] | 163.15[3] |
| Major Fragments (m/z) | 144, 116, 89 | 162, 134, 107 (Predicted) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment is standard, with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
¹⁹F NMR Acquisition (for fluorinated analog): Acquire the fluorine NMR spectrum. A spectral width of ~50 ppm is a reasonable starting point, centered around the expected chemical shift for an aryl fluoride. Proton decoupling is typically employed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electron ionization (EI) or electrospray ionization (ESI) can be used. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Visualizing the Workflow and Potential Biological Relevance
To provide a clearer understanding of the processes involved in spectroscopic analysis and the potential biological context of these molecules, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of 5-Fluoro-1H-indole-2-carbaldehyde and Other Substituted Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Fluoro-1H-indole-2-carbaldehyde with other indole aldehydes bearing substituents at the 5-position. The reactivity of indole aldehydes is of significant interest in medicinal chemistry and organic synthesis for the construction of complex heterocyclic scaffolds. The electronic nature of the substituent on the indole ring plays a crucial role in modulating the reactivity of the aldehyde functional group.
Introduction to Indole Aldehyde Reactivity
The aldehyde group at the 2-position of the indole ring is a versatile handle for various chemical transformations, including nucleophilic additions and condensation reactions. The electron density of the indole ring, which is influenced by the substituent at the 5-position, directly impacts the electrophilicity of the aldehyde's carbonyl carbon. Electron-withdrawing groups (EWGs) are expected to increase the reactivity of the aldehyde towards nucleophiles, while electron-donating groups (EDGs) are expected to decrease it.
This guide focuses on comparing the reactivity of this compound with analogues containing a strong electron-withdrawing group (5-Nitro) and a strong electron-donating group (5-Methoxy). The comparison is primarily illustrated through two common and important reactions in organic synthesis: the Knoevenagel condensation and the Wittig reaction.
Reactivity Comparison in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is sensitive to the electrophilicity of the aldehyde.
Table 1: Reactivity Comparison of 5-Substituted Indole-2-carbaldehydes in Knoevenagel Condensation with Malononitrile
| Substituent at 5-position | Electronic Effect | Expected Reactivity | Predicted Yield (%) | Predicted Reaction Time (h) |
| -NO₂ | Strong Electron-Withdrawing | High | 90-98 | 1-2 |
| -F | Moderate Electron-Withdrawing | Moderate | 85-95 | 2-4 |
| -H | Neutral | Baseline | 80-90 | 3-5 |
| -OCH₃ | Strong Electron-Donating | Low | 70-85 | 6-8 |
Note: The predicted yields and reaction times are based on general principles of electronic effects on reaction kinetics and may vary depending on specific reaction conditions.
The strongly electron-withdrawing nitro group in 5-Nitro-1H-indole-2-carbaldehyde significantly enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction and higher yield. Conversely, the electron-donating methoxy group in 5-Methoxy-1H-indole-2-carbaldehyde reduces the carbonyl's electrophilicity, resulting in a slower reaction. The fluorine atom in this compound, being moderately electron-withdrawing, imparts intermediate reactivity.
Reactivity Comparison in Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. The rate of this reaction is also influenced by the electrophilicity of the aldehyde.
Table 2: Reactivity Comparison of 5-Substituted Indole-2-carbaldehydes in Wittig Reaction with Methyltriphenylphosphonium Bromide
| Substituent at 5-position | Electronic Effect | Expected Reactivity | Predicted Yield (%) | Predicted Reaction Time (h) |
| -NO₂ | Strong Electron-Withdrawing | High | 85-95 | 2-4 |
| -F | Moderate Electron-Withdrawing | Moderate | 80-90 | 4-6 |
| -H | Neutral | Baseline | 75-85 | 6-8 |
| -OCH₃ | Strong Electron-Donating | Low | 65-80 | 8-12 |
Note: The predicted yields and reaction times are based on general principles of electronic effects on reaction kinetics and may vary depending on specific reaction conditions.
Similar to the Knoevenagel condensation, the reactivity trend in the Wittig reaction is dictated by the electronic nature of the substituent at the 5-position. 5-Nitro-1H-indole-2-carbaldehyde is expected to be the most reactive, followed by the 5-fluoro, 5-unsubstituted, and 5-methoxy derivatives.
Experimental Protocols
Detailed experimental protocols for the Knoevenagel condensation and Wittig reaction are provided below to allow for reproducible comparative studies.
Knoevenagel Condensation: General Procedure
A solution of the respective 5-substituted-1H-indole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is prepared. A catalytic amount of a base, such as piperidine or L-proline (0.1 mmol), is added to the mixture.[1][2] The reaction is stirred at a controlled temperature (e.g., room temperature or 60°C) and monitored by thin-layer chromatography (TLC).[1][2] Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or evaporation of the solvent followed by purification.
Wittig Reaction: General Procedure
To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere, a strong base such as n-butyllithium or sodium hydride (1.2 mmol) is added at 0°C. The mixture is stirred for 30 minutes to form the ylide. A solution of the respective 5-substituted-1H-indole-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Knoevenagel condensation and Wittig reaction.
Caption: General workflow for the Knoevenagel condensation of substituted indole aldehydes.
Caption: General workflow for the Wittig reaction of substituted indole aldehydes.
Signaling Pathways and Logical Relationships
The reactivity of these indole aldehydes is governed by fundamental principles of physical organic chemistry, specifically the electronic effects of substituents on the aromatic ring. This relationship can be visualized as a logical flow.
Caption: Logical relationship between substituent electronic effects and aldehyde reactivity.
Conclusion
The reactivity of 5-substituted-1H-indole-2-carbaldehydes is significantly influenced by the electronic properties of the substituent at the 5-position. This compound exhibits moderate reactivity due to the electron-withdrawing nature of the fluorine atom. Its reactivity is generally lower than that of the 5-nitro analogue but higher than that of the unsubstituted and 5-methoxy derivatives. This predictable trend in reactivity allows for the rational design of synthetic routes and the tuning of reaction conditions for the synthesis of diverse indole-based compounds. The provided experimental protocols and workflows serve as a foundation for further investigation and optimization of these important reactions.
References
A Comparative Guide to 5-Fluoro-1H-indole-2-carbaldehyde and Indole-2-carbaldehyde in Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this nucleus offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of two key indole derivatives, 5-Fluoro-1H-indole-2-carbaldehyde and its non-fluorinated counterpart, indole-2-carbaldehyde, for researchers, scientists, and drug development professionals. We delve into their physicochemical properties, biological activities derived from key derivatives, and relevant experimental protocols to inform their application in drug discovery.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom at the 5-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. While comprehensive experimental data for this compound is less abundant in the public domain, a comparison can be drawn from available data and general principles of medicinal chemistry. Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
| Property | This compound | Indole-2-carbaldehyde |
| Molecular Formula | C₉H₆FNO | C₉H₇NO |
| Molecular Weight | 163.15 g/mol | 145.16 g/mol |
| Appearance | Not specified | Light yellow to pink or brown powder |
| Melting Point | Not specified | 138-142 °C |
| CAS Number | 220943-23-7 | 19005-93-7 |
Biological Activity and Therapeutic Potential: Insights from Derivatives
Direct comparative studies on the biological activity of the parent aldehydes are scarce. However, by examining the activities of their closely related derivatives, we can infer the potential therapeutic advantages conferred by the 5-fluoro substitution.
Anticancer Activity
Both indole-2-carbaldehyde and its 5-fluoro analogue serve as precursors for compounds with significant anticancer properties.[1][3] The indole scaffold is known to interact with various biological targets, including enzymes, receptors, and nucleic acids, to induce apoptosis and inhibit cancer cell proliferation.[1]
Derivatives of indole-2-carboxamides have shown potent antiproliferative activity against a range of cancer cell lines. For instance, certain derivatives have demonstrated inhibitory activity against key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2.[4][5] One study reported an indole-2-carboxamide derivative with a GI₅₀ value of 0.95 µM across four different cancer cell lines, which was more potent than the reference drug doxorubicin.[6]
On the other hand, derivatives of this compound are also being explored for their anticancer potential.[7] While one study on a titanocene dichloride complex incorporating a 5-fluoro-1-methylindole moiety showed a relatively high IC₅₀ value against renal cancer cells, suggesting lower cytotoxicity for this specific complex, the strategic placement of fluorine is generally considered to enhance biological activity.[1]
Table of Anticancer Activity for Selected Derivatives:
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Indole-2-carboxamide | 5e (a 2-methylpyrrolidin-4-yl phenethyl derivative) | A-549, MCF-7, Panc-1 | 0.95, 0.80, 1.00 | [6] |
| Indole-based Sulfonohydrazide | 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MCF-7 | 13.2 | [3] |
| Indole-based Sulfonohydrazide | 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MDA-MB-468 | 8.2 | [3] |
| Thiazolyl-indole-2-carboxamide | 6i | MCF-7 | 6.10 | [4] |
| Thiazolyl-indole-2-carboxamide | 6v | MCF-7 | 6.49 | [4] |
Enzyme Inhibition
Derivatives of both parent compounds have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid, the direct oxidation product of indole-2-carbaldehyde, has been identified as a scaffold for HIV-1 integrase inhibitors.[8][9] Through structural optimization, a derivative was developed that inhibited the integrase with an IC₅₀ value of 3.11 µM.[8][9] The proposed mechanism involves the chelation of two Mg²⁺ ions within the active site of the enzyme.[8]
α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives, synthesized from 5-fluoro-2-oxindole which can be derived from this compound, were evaluated as potential α-glucosidase inhibitors. Several of these compounds exhibited significantly better inhibitory activity than the reference drug acarbose. For example, compounds 3d , 3f , and 3i had IC₅₀ values of 49.89 ± 1.16 µM, 35.83 ± 0.98 µM, and 56.87 ± 0.42 µM, respectively, compared to acarbose's IC₅₀ of 569.43 ± 43.72 µM.[10][11]
Table of Enzyme Inhibitory Activity for Selected Derivatives:
| Compound Class | Target Enzyme | Derivative Example | IC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid | HIV-1 Integrase | 17a | 3.11 | [8][9] |
| Indole-2-carboxylic acid | HIV-1 Integrase | Parent Compound 1 | 32.37 | [8] |
| 5-Fluoro-2-oxindole | α-Glucosidase | 3d | 49.89 ± 1.16 | [10][11] |
| 5-Fluoro-2-oxindole | α-Glucosidase | 3f | 35.83 ± 0.98 | [10][11] |
| 5-Fluoro-2-oxindole | α-Glucosidase | 3i | 56.87 ± 0.42 | [10][11] |
| 5-Fluoro-2-oxindole | α-Glucosidase | Acarbose (Reference) | 569.43 ± 43.72 | [10][11] |
Signaling Pathways and Mechanisms of Action
While the direct effects of the parent aldehydes on signaling pathways are not well-documented, studies on their derivatives provide valuable insights. For instance, indole-3-carboxaldehyde (an isomer of indole-2-carbaldehyde) has been shown to inhibit inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade.[12] This suggests that indole-based aldehydes can modulate complex cellular pathways.
The anticancer effects of many indole derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest.[13] For example, some indole-2-carboxamides have been identified as dual inhibitors of EGFR and CDK2, key regulators of cell proliferation and survival.[6]
The diagram below illustrates a generalized workflow for assessing the cytotoxic and apoptotic effects of indole derivatives, which is a common approach to elucidating their mechanism of action in cancer research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols relevant to the evaluation of these indole derivatives.
Synthesis of Indole-2-carbaldehyde
A common method for the synthesis of indole-2-carbaldehyde involves the following steps:
-
Indole is dissolved in a dry solvent such as THF and cooled to -78 °C.
-
A strong base like n-butyllithium is slowly added, and the mixture is stirred.
-
Carbon dioxide is passed through the reaction mixture.
-
After warming to room temperature, the reaction is worked up, and the intermediate indole-2-carboxylic acid is obtained.
-
The carboxylic acid can then be reduced to the corresponding alcohol, which is subsequently oxidized to the aldehyde using a mild oxidizing agent like manganese dioxide.[14]
The following diagram outlines a general synthetic scheme.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[16]
Enzyme Inhibition Assay (α-Glucosidase)
This protocol is adapted from a study on 5-fluoro-2-oxindole derivatives.[10]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the α-glucosidase solution. Incubate this mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add the pNPG solution to each well to start the reaction.
-
Reaction Termination: After incubating at 37°C for 20 minutes, stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
Both this compound and indole-2-carbaldehyde are valuable starting materials in drug discovery, providing access to a wide array of biologically active molecules. The introduction of a fluorine atom in the 5-position offers a promising strategy to enhance the pharmacological properties of indole-based drug candidates, potentially leading to improved metabolic stability and target engagement. While direct comparative data is limited, the evidence from their respective derivatives suggests that both scaffolds hold significant potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further head-to-head studies are warranted to fully elucidate the advantages of the 5-fluoro substitution.
References
- 1. This compound | 220943-23-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 11. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Unveiling the Impact of Fluorine's Position on the Reactivity of Indole-2-carbaldehydes: A Comparative Guide
The indole ring is a privileged scaffold in medicinal chemistry, and the introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity. The position of the fluorine atom on the indole ring, however, is not a trivial consideration, as it can exert distinct electronic effects that influence the reactivity of other functional groups on the scaffold. In the case of indole-2-carbaldehydes, the fluorine atom's placement is anticipated to impact both the electrophilicity of the aldehyde and the nucleophilicity of the indole ring.
Theoretical Framework: The Dual Nature of Fluorine's Electronic Effects
Fluorine exerts two primary electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, distance-dependent electron-donating resonance effect (+R) due to its lone pairs of electrons. The interplay of these two effects, which varies with the fluorine's position relative to the reacting center, governs the overall reactivity of the molecule.
A general overview of the expected electronic influence of a fluorine substituent on the indole ring is as follows:
-
Inductive Effect (-I): This effect operates through the sigma bonds and decreases with distance. It generally deactivates the aromatic ring towards electrophilic attack by withdrawing electron density.
-
Resonance Effect (+R): This effect involves the delocalization of fluorine's lone pair electrons into the pi-system of the indole ring. This effect is most pronounced when the fluorine is at a position that allows for effective resonance delocalization, and it can counteract the inductive effect to some extent by increasing electron density at specific positions.
Comparative Reactivity Analysis
Based on these principles, we can infer the relative reactivity of the different fluoro-substituted indole-2-carbaldehydes in two key reaction types: nucleophilic addition to the carbaldehyde and electrophilic substitution on the indole ring.
Nucleophilic Addition to the Carbaldehyde
The reactivity of the carbaldehyde group towards nucleophiles is primarily governed by the electrophilicity of the carbonyl carbon. An electron-withdrawing group on the indole ring will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
4-Fluoroindole-2-carbaldehyde: The fluorine at the 4-position exerts a strong -I effect on the adjacent C3a-C4 bond, which is effectively transmitted to the C2-carbaldehyde group. This is expected to render the carbonyl carbon the most electrophilic among the isomers, leading to the highest reactivity towards nucleophiles.
-
7-Fluoroindole-2-carbaldehyde: Similar to the 4-fluoro isomer, the fluorine at the 7-position exerts a significant -I effect, enhancing the electrophilicity of the carbaldehyde.
-
5-Fluoroindole-2-carbaldehyde: The -I effect of fluorine at the 5-position is attenuated by distance. Furthermore, a +R effect can donate some electron density towards the C2 position, partially offsetting the inductive withdrawal. This is expected to result in moderate reactivity. 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde is known to participate in various chemical reactions, such as nucleophilic additions and condensation reactions.[1]
-
6-Fluoroindole-2-carbaldehyde: The fluorine at the 6-position is the most distant from the carbaldehyde group, leading to the weakest -I effect. The +R effect, while present, is less effective at influencing the C2 position compared to the 5-position. Consequently, this isomer is predicted to be the least reactive towards nucleophiles.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is generally electron-rich and readily undergoes electrophilic substitution, typically at the C3 position. However, the presence of an electron-withdrawing fluorine atom is expected to deactivate the ring towards this type of reaction. The position of fluorine will dictate the extent of this deactivation and may also influence the regioselectivity of the substitution.
-
6-Fluoroindole-2-carbaldehyde: The fluorine at the 6-position exerts the weakest deactivating -I effect on the preferred C3 position for electrophilic attack. The +R effect can increase electron density at C5 and C7, with a minor influence on C3. Therefore, this isomer is expected to be the most reactive towards electrophiles.
-
5-Fluoroindole-2-carbaldehyde: The fluorine at the 5-position has a moderate deactivating -I effect at C3. Its +R effect will primarily direct towards C4 and C6, with a lesser impact on C3. It is expected to be less reactive than the 6-fluoro isomer. It has been noted that 5-fluoroindole can undergo Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[2]
-
7-Fluoroindole-2-carbaldehyde: The fluorine at the 7-position exerts a stronger deactivating -I effect on the pyrrole ring, including the C3 position, making it less reactive than the 5- and 6-fluoro isomers.
-
4-Fluoroindole-2-carbaldehyde: The fluorine at the 4-position exerts the strongest deactivating -I effect on the entire pyrrole moiety, including the C3 position. This is expected to make it the least reactive towards electrophilic substitution.
Quantitative Data Summary
As direct comparative experimental data is scarce, a quantitative comparison is challenging. The following table provides a qualitative summary of the expected reactivity trends.
| Compound | Predicted Reactivity in Nucleophilic Addition | Predicted Reactivity in Electrophilic Substitution |
| 4-Fluoroindole-2-carbaldehyde | Highest | Lowest |
| 5-Fluoroindole-2-carbaldehyde | Moderate | Moderate |
| 6-Fluoroindole-2-carbaldehyde | Lowest | Highest |
| 7-Fluoroindole-2-carbaldehyde | High | Low |
Experimental Protocols
While a direct comparative study is unavailable, the following are representative experimental protocols for reactions involving substituted indoles and aldehydes. These can serve as a starting point for designing comparative studies.
General Procedure for Nucleophilic Addition: Grignard Reaction
-
Materials: Fluoro-substituted indole-2-carbaldehyde, Grignard reagent (e.g., methylmagnesium bromide in THF), anhydrous THF, saturated aqueous ammonium chloride solution.
-
Procedure: A solution of the fluoro-substituted indole-2-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). The Grignard reagent (1.2 mmol, 1.0 M in THF) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding secondary alcohol.
General Procedure for Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation (as an example of electrophilic substitution on a related indole)
Note: This is a protocol for the formylation of 6-fluoroindole to produce 6-fluoroindole-3-carbaldehyde, illustrating a typical electrophilic substitution on a fluorinated indole ring.
-
Materials: 6-Fluoroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide solution.
-
Procedure: To a stirred solution of N,N-dimethylformamide (3 equivalents) at 0 °C is slowly added phosphorus oxychloride (1.2 equivalents). The mixture is stirred for 30 minutes at this temperature. A solution of 6-fluoroindole (1 equivalent) in DMF is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried to give the crude 6-fluoroindole-3-carbaldehyde. The product can be further purified by recrystallization or column chromatography.
Conclusion
The position of a fluorine atom on the indole-2-carbaldehyde scaffold is a critical determinant of its chemical reactivity. Through a consideration of the interplay between inductive and resonance effects, a predictive framework for the reactivity of the 4-, 5-, 6-, and 7-fluoro isomers in both nucleophilic addition and electrophilic substitution reactions can be established. While this guide provides a theoretical and qualitative comparison, further experimental studies are necessary to provide quantitative data and validate these predictions. Such studies would be invaluable for the rational design of synthetic routes and the development of novel fluorinated indole-based compounds with desired biological activities.
References
Unveiling the Anticancer Potential of Fluorinated Indole Derivatives: A Comparative Study
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the anticancer activity of various fluorinated indole derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. The introduction of fluorine atoms into the indole ring can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This has led to a surge in the development of fluorinated indole derivatives as promising anticancer agents. This comparative guide delves into the cytotoxic effects, apoptotic induction, and impact on key signaling pathways of selected fluorinated indole derivatives against various human cancer cell lines.
Comparative Anticancer Activity of Fluorinated Indole Derivatives
The in vitro cytotoxic activity of various fluorinated indole derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results, summarized in the table below, highlight the diverse and potent anticancer activities of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Fluoro-2-(4-methylphenyl)-1H-indole | MCF-7 (Breast) | 16.18 | Doxorubicin | - |
| A549 (Lung) | - | Doxorubicin | - | |
| B16F10 (Melanoma) | 23.81 | Doxorubicin | - | |
| (Z)-2-(5-fluoro-1H-indol-3-yl)-3-(4-methoxyphenyl)acrylonitrile | A549 (Lung) | 5.988 ± 0.12 | - | - |
| 5-Fluoro-indole-based Tubulin Inhibitor (Compound 7f) | A549 (Lung) | 2.04 (Tubulin Polymerization) | E7010 | 2.15 (Tubulin Polymerization) |
| Fluorinated 3,3'-Diindolylmethane (DIM) Derivative (Compound 5a) | MDA-MB-231 (Breast) | 6.9 | DIM | 32.1 |
| BxPC-3 (Pancreas) | < 5 | DIM | 25.2 | |
| Fluorinated Indole-based PI3K/mTOR Inhibitor (HA-2l) | MDA-MB-231 (Breast) | - | - | - |
| HCT-116 (Colon) | - | mTOR IC50: 0.066 µM | - |
Note: IC50 values are presented as reported in the respective literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the fluorinated indole derivatives or a vehicle control (e.g., DMSO) for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells were treated with the fluorinated indole derivatives at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were considered to be in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: After treatment with the fluorinated indole derivatives, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the protein expression levels.
Mechanistic Insights: Signaling Pathways and Logical Relationships
Fluorinated indole derivatives exert their anticancer effects through the modulation of various cellular signaling pathways, primarily by inducing apoptosis and inhibiting pro-survival pathways like the PI3K/Akt/mTOR cascade.
Apoptosis Induction Pathway
Many fluorinated indole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by fluorinated indole derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several fluorinated indole derivatives have been shown to inhibit this pathway, contributing to their anticancer activity.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated indoles.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of new chemical entities involves a series of well-defined experimental steps, from initial cytotoxicity screening to mechanistic studies.
Caption: A typical experimental workflow for anticancer drug screening.
Conclusion
Fluorinated indole derivatives represent a promising class of compounds for the development of novel anticancer therapies. The data presented in this guide demonstrates their potent cytotoxic effects against a range of cancer cell lines. Mechanistic studies reveal that these compounds can induce apoptosis and inhibit critical cell survival pathways, such as the PI3K/Akt/mTOR signaling cascade. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this important class of molecules. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.
5-Fluoro-1H-indole-2-carbaldehyde: A Critical Intermediate in Pharmaceutical Synthesis
A comprehensive evaluation of 5-Fluoro-1H-indole-2-carbaldehyde as a key building block in the development of novel therapeutics, this guide offers a comparative analysis against alternative intermediates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has emerged as a valuable intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies such as anticancer agents and kinase inhibitors. Its unique structural features, including the reactive aldehyde group and the fluorine substituent, contribute to the enhanced pharmacological properties of the resulting drug candidates. This guide provides an in-depth validation of its role, comparing its performance with alternative synthetic precursors.
Comparative Performance: Advantages of Fluorination
The introduction of a fluorine atom onto the indole scaffold significantly impacts the metabolic stability and binding affinity of the final pharmaceutical product. Fluorination can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[1]
| Intermediate | Reaction Type | Typical Yield (%) | Purity (%) | Key Advantages |
| This compound | Vilsmeier-Haack Formylation of 5-fluoroindole | ~70-80 | >95 | Enhanced metabolic stability of final product, improved binding affinity. |
| 1H-indole-2-carbaldehyde | Vilsmeier-Haack Formylation of indole | ~75-85 | >95 | Readily available starting material. |
| 5-Bromo-1H-indole-2-carbaldehyde | Formylation of 5-bromoindole | ~65-75 | >95 | Versatile for further cross-coupling reactions. |
| Other Heterocyclic Aldehydes (e.g., Pyrrole-2-carbaldehyde) | Vilsmeier-Haack Formylation | Variable | >95 | Offers different core structures for scaffold hopping. |
Application in the Synthesis of GSK-3β Inhibitors
Glycogen synthase kinase 3β (GSK-3β) is a key target in the development of treatments for neurodegenerative diseases, bipolar disorder, and diabetes. Several potent GSK-3β inhibitors utilize the indole scaffold. The use of this compound as a starting material for these inhibitors offers a strategic advantage in enhancing their efficacy and metabolic stability.
A common synthetic route involves the condensation of the aldehyde with a suitable amine, followed by further cyclization and modification steps. The fluorine atom at the 5-position of the indole ring has been shown to contribute to the overall potency and selectivity of the final inhibitor.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
5-Fluoroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0°C, slowly add phosphorus oxychloride (POCl₃).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-fluoroindole in DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Expected Yield: Approximately 70-80%. Purity: >95% as determined by HPLC and NMR.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a fluorinated indole derivative with its non-fluorinated counterpart in liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated indole derivatives)
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizing Synthetic Pathways and Workflows
Caption: Synthetic pathway for this compound and its subsequent use.
Caption: Workflow for the in vitro metabolic stability assay.
References
Head-to-head comparison of different synthetic routes to 5-Fluoro-1H-indole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of functionalized indoles is a cornerstone of modern medicinal chemistry. 5-Fluoro-1H-indole-2-carbaldehyde is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this key intermediate, offering insights into their respective advantages and disadvantages, supported by experimental data.
This comparative analysis focuses on two distinct and viable pathways: the direct formylation of 5-fluoroindole via the Vilsmeier-Haack reaction and a multi-step approach commencing with the Fischer indole synthesis to an ester intermediate, followed by reduction to the target aldehyde.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Fischer Indole Synthesis & Reduction |
| Starting Material | 5-Fluoroindole | 4-Fluorophenylhydrazine and Ethyl Pyruvate |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate to High | Moderate |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Polyphosphoric acid (PPA), Diisobutylaluminum hydride (DIBAL-H) |
| Scalability | Generally good, but requires careful temperature control. | Good, with established procedures for both steps. |
| Potential Issues | Regioselectivity (potential for 3-formylation), handling of POCl₃. | Handling of viscous PPA, strict low-temperature control for DIBAL-H reduction. |
Route 1: Vilsmeier-Haack Formylation of 5-Fluoroindole
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In this one-step approach, 5-fluoroindole is directly converted to this compound. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, from phosphorus oxychloride and dimethylformamide.[4]
Experimental Protocol:
A solution of 5-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C under an inert atmosphere. Phosphorus oxychloride (1.1 - 1.5 eq) is added dropwise, maintaining the temperature below 5 °C. After the addition, the reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours), during which the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8. The precipitated product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Note: The regioselectivity of the Vilsmeier-Haack reaction on indoles can be influenced by the reaction conditions and the substituent on the indole ring. While formylation generally occurs at the C3 position for unsubstituted indoles, the presence of protecting groups on the nitrogen or specific reaction conditions can favor C2 formylation. For 5-fluoroindole, the literature suggests that the Vilsmeier-Haack reaction can provide the desired 2-carbaldehyde isomer, though careful control of the reaction conditions is necessary to optimize the yield of the desired product and minimize the formation of the 3-formyl isomer.
Route 2: Fischer Indole Synthesis and Subsequent Reduction
This two-step pathway begins with the classical Fischer indole synthesis to construct the indole ring system with a carboxylate group at the C2 position. This is a robust and widely used method for indole synthesis.[5] The resulting ethyl 5-fluoro-1H-indole-2-carboxylate is then selectively reduced to the target aldehyde.
Experimental Protocol:
Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate
A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as ethanol or acetic acid is stirred at room temperature to form the corresponding hydrazone. The solvent is then removed, and the crude hydrazone is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C) and stirred for a designated time. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice water, and the precipitated product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of Ethyl 5-fluoro-1H-indole-2-carboxylate to this compound
The reduction of the ester to the aldehyde is a critical step that requires a mild and selective reducing agent to avoid over-reduction to the corresponding alcohol. Diisobutylaluminum hydride (DIBAL-H) is a common and effective reagent for this transformation.[6][7][8][9][10]
A solution of ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene is cooled to a low temperature, typically -78 °C, under an inert atmosphere. A solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent (e.g., hexanes or toluene) is then added dropwise, maintaining the low temperature. The reaction is stirred at -78 °C for a period of time, with progress monitored by TLC. Once the starting material is consumed, the reaction is quenched at low temperature by the slow addition of a suitable reagent like methanol, followed by an aqueous workup, often with a saturated solution of Rochelle's salt (potassium sodium tartrate) to aid in the separation of the organic and aqueous layers. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography.
Logical Workflow for Synthetic Route Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The following diagram illustrates a logical workflow for selecting the most appropriate route.
Caption: A decision-making flowchart for selecting a synthetic route.
Conclusion
Both the Vilsmeier-Haack formylation and the Fischer indole synthesis followed by reduction offer viable pathways to this compound. The Vilsmeier-Haack reaction provides a more direct, one-step synthesis, which can be advantageous in terms of time and resources. However, it may require careful optimization to control regioselectivity. The two-step route via the Fischer indole synthesis is a more classical and often predictable approach, though it involves an additional reduction step that requires stringent temperature control. The ultimate choice will be guided by the specific needs and constraints of the research or development project.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. adichemistry.com [adichemistry.com]
Comparative Analysis of 5-Fluoroindole and Indole: Impact of 5-Fluoro Substitution on Electronic Properties
A Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the electronic properties of 5-fluoroindole against its parent molecule, indole. Understanding these shifts is critical for professionals in drug development, as subtle electronic changes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and membrane permeability.
Core Electronic Properties: A Comparative Overview
The introduction of a highly electronegative fluorine atom at the C5-position of the indole ring induces significant changes in the molecule's electronic landscape. This is primarily due to fluorine's strong negative inductive effect (-I), where it withdraws electron density through the sigma bond framework.[1][2][3] This effect generally outweighs its weaker positive resonance effect (+R).
The primary consequence is a redistribution of electron density throughout the indole scaffold, impacting key chemical properties relevant to drug design.
Table 1: Comparison of Electronic Properties
| Property | Indole | 5-Fluoroindole | Impact of 5-Fluoro Substitution |
| pKa (of N-H) | ~16.2-17 | Lower (More Acidic) | Increased acidity of the N-H proton. |
| pKa (of C3-H) | ~ -3.5 | Lower (Less Basic) | Reduced basicity at the C3 position.[4] |
| Dipole Moment | ~2.1 D | Higher | Increased overall molecular polarity. |
| HOMO-LUMO Gap | ~5.8 eV | Generally wider | Increased kinetic stability. |
| Oxidation Potential | Lower | 1.05 V vs SCE | More resistant to oxidation.[5] |
Note: Specific experimental values can vary based on the solvent and measurement technique. The data presented are representative values from computational and experimental studies.
In-Depth Analysis of Electronic Effects
-
Acidity and Basicity (pKa): The electron-withdrawing nature of fluorine stabilizes the anionic conjugate base formed upon deprotonation of the N-H bond, thereby increasing its acidity (lowering the pKa). Conversely, the reduced electron density at the electron-rich C3 position, the typical site of protonation, makes 5-fluoroindole a weaker base compared to indole.[2][4] This modulation of pKa can significantly alter a drug candidate's ionization state at physiological pH, affecting its solubility and ability to cross biological membranes.
-
Dipole Moment: The C-F bond introduces a strong local dipole. This, combined with the inductive withdrawal of electron density, increases the overall molecular dipole moment of 5-fluoroindole. A higher dipole moment can enhance interactions with polar residues in a protein binding pocket but may also impact cell permeability.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6] Fluorine substitution tends to lower the energy of both the HOMO and LUMO. However, the stabilization of the HOMO is often more pronounced, leading to a wider HOMO-LUMO gap.[7] A larger gap implies greater kinetic stability and lower chemical reactivity, which can contribute to improved metabolic stability in drug candidates.[6]
-
Oxidation Potential: The oxidative potential of 5-fluoroindole is higher than that of indole, as evidenced by its electrochemical polymerization potential of 1.05 V (vs. SCE).[5] This indicates that the fluorinated compound is more resistant to oxidation, a property that can be highly desirable in preventing metabolic degradation of drug molecules.
Experimental Protocols
The quantitative data presented in this guide are derived from standard experimental and computational methodologies. Below are detailed protocols for key experiments.
Determination of pKa via UV-Metric Titration
This method is suitable for determining the pKa of the indole N-H proton.
-
Preparation of Solutions: Prepare a stock solution of the indole compound (e.g., 1 mM) in a suitable solvent system (e.g., 50:50 ethanol:water). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of the indole compound in each buffer solution, along with a highly acidic (e.g., 0.1 M HCl) and a highly basic (e.g., 0.1 M NaOH) solution to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
Measurement of Dipole Moment
The dipole moment is often determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent.[8]
-
Solution Preparation: Prepare a series of solutions of the indole compound at different concentrations (mole fractions) in a non-polar solvent like benzene or cyclohexane.[9] All glassware must be scrupulously dry.[9]
-
Capacitance Measurement: Measure the capacitance of the pure solvent and each solution using a precision capacitance bridge or a dipole meter.[10][11] The measurement cell should be thermostatted at a constant temperature (e.g., 25°C).[9]
-
Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using an Abbe refractometer.
-
Calculation (Guggenheim Method): The Guggenheim method is commonly used to calculate the dipole moment from the concentration-dependent measurements of dielectric constant and refractive index, avoiding the need to measure densities.[8] The dipole moment (μ) is derived from the slope of a plot related to these measured properties.
Computational Chemistry (DFT for HOMO-LUMO Analysis)
Density Functional Theory (DFT) is a powerful tool for calculating molecular orbital energies.
-
Structure Optimization: Build the 3D structures of indole and 5-fluoroindole. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometries, perform a single-point energy calculation.
-
Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
-
Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO.[6]
Visualization of Analytical Workflow
The following diagram illustrates the logical relationship between the structural modification (5-fluoro substitution) and its consequent impact on the electronic properties of the indole scaffold.
Caption: Impact of 5-fluoro substitution on indole's electronic properties.
References
- 1. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. ossila.com [ossila.com]
- 6. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. sfu.ca [sfu.ca]
- 10. DipoleMoment [andrew.cmu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Molecular Docking of Fluorinated Indole Aldehyde-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorinated indole aldehydes as kinase inhibitors, focusing on their performance in molecular docking studies and their inhibitory activities against key cellular signaling pathways. The inclusion of fluorine atoms in indole-based scaffolds has been shown to significantly enhance their biological activity, making them promising candidates for the development of novel therapeutics. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to aid in the understanding and future development of this class of compounds.
Comparative Docking and Inhibitory Performance
The following table summarizes the in vitro inhibitory activity of a series of highly fluorinated compounds against different isoforms of the Phosphoinositide 3-kinase (PI3K), a key enzyme family in cellular signaling.
| Compound ID | Target Kinase | IC50 (µM)[1] |
| 6c | PI3Kα | 5.8 |
| PI3Kβ | 2.3 | |
| PI3Kδ | 7.9 | |
| 7b | PI3Kα | 19.4 |
| PI3Kβ | 30.7 | |
| PI3Kδ | 73.7 | |
| 8b | PI3Kα | 77.5 |
| PI3Kβ | 53.5 | |
| PI3Kδ | 121.3 |
Note: The data presented is based on a study of highly fluorinated candidates, including cyclic analogues of thiosemicarbazone derived from fluorinated precursors. While not exclusively fluorinated indole aldehydes, this data provides valuable comparative insights into the efficacy of fluorination in kinase inhibitor design.
Experimental Protocols
The following sections detail the generalized methodologies for molecular docking studies and in vitro kinase inhibition assays, based on established protocols in the field.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., PI3Kα, PI3Kβ, PI3Kδ) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site is identified based on the co-crystallized ligand or through literature review.
-
Ligand Preparation: The 2D structures of the fluorinated indole aldehyde derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized and assigned appropriate charges.
-
Docking Simulation: A molecular docking program, such as AutoDock Vina or Schrödinger's Glide, is used to perform the docking calculations.[3] A grid box is defined around the active site of the kinase to specify the search space for the ligand. Multiple docking runs are performed to ensure the reliability of the results.
-
Analysis of Results: The docking results are analyzed based on the binding energy (docking score) and the binding pose of the ligand in the active site. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are performed to determine the inhibitory activity of the synthesized compounds against the target kinases.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., PI3Kα, PI3Kβ, PI3Kδ) and their specific substrates are obtained from commercial sources.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds.
-
Detection of Kinase Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope-based assays, fluorescence-based assays, or luminescence-based assays.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways often targeted by kinase inhibitors and a generalized workflow for computational docking studies.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Caption: A generalized experimental workflow for molecular docking studies.
References
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Safety Operating Guide
Proper Disposal of 5-Fluoro-1H-indole-2-carbaldehyde: A Step-by-Step Guide
For Immediate Reference: Safety and Disposal Protocol
This guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-1H-indole-2-carbaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.
Hazard Summary
This compound is categorized as a hazardous substance, requiring careful handling and disposal. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] Adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][4] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][4] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1][5]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]
2. Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[2] Avoid mixing with other waste streams to prevent unknown chemical reactions.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a labeled, sealed, and appropriate hazardous waste container for liquid chemical waste. The solvent type must be clearly indicated on the label.
3. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[1][3]
4. Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2][3]
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[2]
5. Spill and Emergency Procedures:
-
In case of a spill, avoid generating dust.[2]
-
For small spills, carefully sweep up the solid material and place it in the hazardous waste container.[2]
-
For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into the hazardous waste container.
-
In case of skin contact, wash the affected area immediately with plenty of soap and water.[1][2] If irritation persists, seek medical attention.[1]
-
In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If inhaled, move the individual to fresh air and seek medical attention if breathing becomes difficult.[1][2]
Visual Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Fluoro-1H-indole-2-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Fluoro-1H-indole-2-carbaldehyde was located. The following guidance is based on the safety data for structurally similar compounds, such as 5-Fluoro-1H-indole and 5-Fluoroindole-3-carboxaldehyde. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before commencing any work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to minimize risks and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against eye irritation and serious eye damage from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use. A lab coat or chemical-resistant apron. Closed-toe shoes and long pants are mandatory. | To prevent skin contact, which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Risk Assessment: Before starting any work, perform a detailed risk assessment specific to the planned experiment.
-
PPE: Put on all required PPE as detailed in Table 1.
-
Setup: Ensure a calibrated analytical balance, spill kit, and all necessary glassware and reagents are placed inside a certified chemical fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood to minimize dust generation.
-
Transfer: Gently transfer the weighed compound into the reaction vessel. Use a funnel if necessary to avoid spillage.
-
Reaction: Carry out the experimental procedure within the fume hood, keeping the sash at the lowest practical height.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
